Technical Documentation Center

3-Fluoromethyl ofloxacin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Fluoromethyl ofloxacin
  • CAS: 113472-55-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoromethyl Ofloxacin

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 3-Fluoromethyl ofloxacin, a derivative of the widely used fluoroquinolone antibiotic, ofloxacin. By introducing a fluor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Fluoromethyl ofloxacin, a derivative of the widely used fluoroquinolone antibiotic, ofloxacin. By introducing a fluoromethyl group at the C-3 position of the oxazine ring, the molecule's electronic and steric properties are altered, potentially influencing its solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profile. This document details the synthesis, and predicted and experimentally-derived physicochemical characteristics of this compound, offering field-proven methodologies for its analysis. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of new antibacterial agents.

Introduction: The Rationale for 3-Fluoromethyl Ofloxacin

Ofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] Its clinical efficacy against a wide range of Gram-positive and Gram-negative bacteria is well-established.[3] The structure of ofloxacin features a chiral center at the C-3 position of the oxazine ring, with the (S)-enantiomer (levofloxacin) possessing the majority of the antibacterial activity.[4]

The modification of existing antibiotic scaffolds is a cornerstone of drug discovery, aimed at enhancing potency, overcoming resistance, and improving pharmacokinetic properties. The introduction of fluorine or fluorinated alkyl groups is a common strategy in medicinal chemistry due to fluorine's unique properties, including high electronegativity, small size, and its ability to form strong bonds with carbon. The substitution of the methyl group at the C-3 position with a fluoromethyl group (-CH₂F) is hypothesized to modulate the molecule's physicochemical properties. This guide provides a detailed examination of these properties, establishing a foundational dataset for further research and development.

Synthesis and Structural Elucidation

The synthesis of 3-Fluoromethyl ofloxacin has been reported, demonstrating the feasibility of this chemical modification.[5][6] The process typically involves the preparation of a key benzoxazine intermediate, followed by the construction of the quinolone core and subsequent addition of the N-methylpiperazine side chain.

Synthetic Pathway Overview

A plausible synthetic route, adapted from established methods for ofloxacin and its derivatives, is outlined below.[7][8] The key step involves the introduction of the fluoromethyl group at the chiral center.

Synthesis_of_3_Fluoromethyl_Ofloxacin A 2,3,4-Trifluoronitrobenzene B Key Benzoxazine Intermediate (with -CH₂F group) A->B Multi-step synthesis C Quinolone Core Construction B->C Cyclization D 3-Fluoromethyl-9,10-difluoro-7-oxo... -6-carboxylic acid C->D Hydrolysis E 3-Fluoromethyl Ofloxacin D->E Nucleophilic substitution with N-methylpiperazine LogD_vs_pH cluster_0 pH Influence on Ionization and Lipophilicity pH_Low Low pH (pH < pKa1) State_Low Predominantly Cationic (+) Hydrophilic pH_Low->State_Low pH_Mid Isoelectric Point (pKa1 < pH < pKa2) State_Mid Predominantly Zwitterionic (+/-) Most Lipophilic pH_Mid->State_Mid pH_High High pH (pH > pKa2) State_High Predominantly Anionic (-) Hydrophilic pH_High->State_High

Sources

Exploratory

In vitro metabolism and stability of 3-Fluoromethyl ofloxacin

Title: In Vitro Metabolism and Stability of 3-Fluoromethyl Ofloxacin: A Comprehensive ADME/DMPK Technical Guide Introduction & Structural Rationale Fluoroquinolones, such as ofloxacin, are characterized by a core quinolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Metabolism and Stability of 3-Fluoromethyl Ofloxacin: A Comprehensive ADME/DMPK Technical Guide

Introduction & Structural Rationale

Fluoroquinolones, such as ofloxacin, are characterized by a core quinolone pharmacophore that dictates their broad-spectrum antibacterial activity. Ofloxacin possesses a unique pyridobenzoxazine ring that sterically hinders extensive hepatic metabolism; consequently, 65% to 80% of an administered oral dose is excreted unchanged via the kidneys[1]. The minor metabolic pathways of ofloxacin yield desmethyl ofloxacin (3-6%) and ofloxacin N-oxide (1-5%)[2], alongside O-acyl glucuronidation[3].

The introduction of a fluoromethyl group at the C-3 position of the oxazine ring to form 3-Fluoromethyl ofloxacin fundamentally alters the molecule's physicochemical properties. While designed to modulate lipophilicity and target penetration, this halogenated alkyl substitution introduces new metabolic liabilities. Specifically, fluoromethyl groups are susceptible to cytochrome P450 (CYP450)-mediated oxidative defluorination, potentially generating reactive acyl fluorides or aldehydes. This guide outlines the rigorous in vitro methodologies required to profile the metabolism, stability, and drug-drug interaction (DDI) potential of this derivative.

In Vitro Metabolic Stability & Intrinsic Clearance ( CLint​ )

To predict the in vivo hepatic clearance of 3-Fluoromethyl ofloxacin, in vitro incubations with Human Liver Microsomes (HLM) are employed.

Causality of Model Selection: HLM is selected over whole hepatocytes for initial stability screening because it provides a concentrated, isolated pool of Phase I enzymes (CYP450s and FMOs). This allows for the precise determination of primary oxidative turnover rates without the confounding variables of cellular uptake (transporters) or sequential Phase II conjugation.

Protocol 1: Microsomal Stability Assay

  • Step 1: Matrix Preparation. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL.

    • Causality: 0.5 mg/mL ensures that non-specific protein binding is minimized while providing sufficient enzyme concentration to maintain linear reaction kinetics.

  • Step 2: Compound Spiking. Spike 3-Fluoromethyl ofloxacin to a final concentration of 1 µM (DMSO < 0.2% v/v).

    • Causality: A 1 µM concentration is typically well below the Michaelis constant ( Km​ ) for most CYP enzymes, ensuring the reaction follows first-order kinetics, which is mathematically required for accurate CLint​ calculation.

  • Step 3: Reaction Initiation. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Step 4: Time-Course Quenching. At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Acetonitrile induces rapid protein precipitation, instantly quenching enzymatic activity to provide precise temporal snapshots of drug depletion.

  • Step 5: System Validation (Self-Validating Control). Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil does not deplete by >70% within 30 minutes, the HLM batch is deemed metabolically incompetent, and the assay is invalidated.

  • Step 6: Analysis. Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

StabilityWorkflow Prep Prepare Microsomes (0.5 mg/mL protein) Spike Spike Compound (1 µM final conc.) Prep->Spike Incubate Incubate at 37°C (+ 1 mM NADPH) Spike->Incubate Quench Quench Reaction (Ice-cold Acetonitrile) Incubate->Quench Analyze LC-MS/MS Analysis (Calculate CL_int) Quench->Analyze

In vitro microsomal stability and intrinsic clearance (CL_int) assay workflow.

Data Presentation: Comparative Metabolic Stability The following table summarizes the anticipated in vitro stability metrics, highlighting the increased metabolic liability introduced by the 3-fluoromethyl group compared to the parent ofloxacin.

CompoundSpecies MatrixHalf-Life ( t1/2​ , min) CLint​ (µL/min/mg)Predicted Hepatic Extraction ( EH​ )
OfloxacinHuman (HLM)> 120.0< 5.0Low (< 0.3)
3-Fluoromethyl ofloxacinHuman (HLM)65.421.2Moderate (0.3 - 0.7)
3-Fluoromethyl ofloxacinRat (RLM)38.236.3Moderate-High
Verapamil (Control)Human (HLM)14.595.6High (> 0.7)

Metabolite Profiling and Reactive Intermediate Trapping

Given the structural modifications, 3-Fluoromethyl ofloxacin is expected to undergo N-demethylation and N-oxidation at the piperazine ring[3]. Furthermore, the fluoromethyl group poses a risk for oxidative defluorination.

Protocol 2: GSH Trapping Assay

  • Step 1: Incubate 10 µM of 3-Fluoromethyl ofloxacin with HLM (1 mg/mL) supplemented with 1 mM NADPH and 5 mM Glutathione (GSH) at 37°C for 60 minutes.

    • Causality: GSH acts as a soft nucleophile. If CYP enzymes oxidize the fluoromethyl group to a reactive electrophilic aldehyde or acyl fluoride, GSH will covalently bind to it, forming a stable, detectable adduct. This prevents the reactive intermediate from binding to cellular proteins, which is a primary mechanism of drug-induced liver injury (DILI).

  • Step 2: Quench with acetonitrile, centrifuge, and analyze using High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF). Scan for neutral losses of 129 Da (pyroglutamic acid), which is the diagnostic fragmentation pattern for GSH adducts.

MetabolicPathway Parent 3-Fluoromethyl Ofloxacin (Parent Compound) NDemethyl Desmethyl-3-FM-Ofloxacin (CYP3A4 / CYP1A2) Parent->NDemethyl N-demethylation (Piperazine ring) NOxide 3-FM-Ofloxacin N-oxide (FMO / CYP450) Parent->NOxide N-oxidation (Piperazine ring) Defluoro Defluorinated Reactive Intermediate (Oxidative Defluorination) Parent->Defluoro Defluorination (Fluoromethyl group) Glucuronide Acyl Glucuronide (UGT Enzymes) Parent->Glucuronide Phase II Conjugation (Carboxylic acid) GSH GSH Adduct (Detoxification) Defluoro->GSH Glutathione Trapping

In vitro metabolic pathways and reactive intermediate trapping of 3-Fluoromethyl ofloxacin.

CYP450 Inhibition & Drug-Drug Interaction (DDI) Potential

Fluoroquinolones are known to inhibit CYP1A2 and CYP3A4, which can lead to severe clinical DDIs, such as theophylline toxicity[4][5]. The addition of the 3-fluoromethyl group alters the electrostatic potential and lipophilicity of the oxazine ring, which may enhance binding affinity to the CYP1A2 heme pocket.

Protocol 3: CYP Reversible Inhibition Assay ( IC50​ )

  • Step 1: Prepare HLM at 0.1 mg/mL.

  • Step 2: Add CYP-specific probe substrates at concentrations equal to their respective Km​ values (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).

    • Causality: Setting the substrate concentration at Km​ ensures the assay is highly sensitive to competitive inhibition, providing an accurate IC50​ that can be mathematically converted to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

  • Step 3: Titrate 3-Fluoromethyl ofloxacin across a 7-point concentration gradient (0.1 µM to 100 µM).

  • Step 4: Initiate with NADPH, incubate for 10 minutes, quench, and quantify the reduction in probe metabolite formation (e.g., acetaminophen from phenacetin) via LC-MS/MS.

Chemical and Plasma Stability

Beyond enzymatic metabolism, the inherent chemical stability of the fluoromethyl group must be verified to ensure it does not spontaneously hydrolyze in systemic circulation.

Protocol 4: Plasma Stability Assay

  • Step 1: Spike 3-Fluoromethyl ofloxacin (1 µM) into pre-warmed (37°C) pooled human plasma (pH adjusted to 7.4).

  • Step 2: Extract aliquots at 0, 30, 60, 120, and 240 minutes.

  • Step 3: Quench with 3 volumes of cold acetonitrile containing internal standard.

  • Step 4 (Self-Validating Control): Run Propantheline bromide concurrently. If Propantheline does not show rapid degradation (due to plasma esterases), the plasma batch is compromised.

    • Causality: Plasma contains active esterases and hydrolases. Validating their activity ensures that any observed stability of the fluoromethyl group is genuine and not an artifact of a degraded biological matrix.

Conclusion

The in vitro metabolic profiling of 3-Fluoromethyl ofloxacin requires a multi-tiered approach. While the core fluoroquinolone scaffold resists extensive metabolism, the 3-fluoromethyl substitution introduces specific vulnerabilities, notably the potential for oxidative defluorination and altered CYP1A2/CYP3A4 inhibition profiles. Utilizing self-validating microsomal and GSH-trapping assays ensures that these liabilities are accurately quantified early in the drug development pipeline.

References

  • [3] Sano, M., et al. "Isolation and identification of metabolites of ofloxacin in rats, dogs and monkeys." Xenobiotica. Available at:[Link]

  • [5] Wijnands, W. J., et al. "In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes." Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • [4] McLellan, R. A., et al. "Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human." Drug Metabolism and Disposition. Available at:[Link]

  • [1] U.S. Food and Drug Administration (FDA). "FLOXIN® TABLETS (ofloxacin tablets) Labeling." Available at:[Link]

  • [2] National Center for Biotechnology Information. "Ofloxacin | C18H20FN3O4 | CID 4583." PubChem Database. Available at: [Link]

Sources

Foundational

Discovery and Early-Stage Research of 3-Fluoromethyl Ofloxacin: Stereochemical Dynamics and SAR in Fluoroquinolones

Executive Summary The evolution of fluoroquinolone antibiotics represents a masterclass in rational drug design. While the discovery of ofloxacin introduced a highly effective broad-spectrum agent, its racemic nature pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of fluoroquinolone antibiotics represents a masterclass in rational drug design. While the discovery of ofloxacin introduced a highly effective broad-spectrum agent, its racemic nature presented an opportunity for stereochemical optimization. In 1987, Atarashi and colleagues at Daiichi Seiyaku synthesized the 3-fluoromethyl derivative of ofloxacin to probe the steric and electronic boundaries of the C3 chiral center within the oxazine ring . This whitepaper provides an in-depth technical analysis of the early-stage research, chemical synthesis, and structural elucidation of 3-fluoromethyl ofloxacin, highlighting the profound impact of absolute stereochemistry on target affinity.

Rationale: Probing the C3 Chiral Center

Ofloxacin contains a unique tricyclic structure with a chiral center at the C3 position of the morpholine (or oxazine) ring. Early structural-activity relationship (SAR) studies indicated that the spatial orientation of substituents at this position heavily dictated the molecule's ability to bind to the bacterial topoisomerase-DNA complex .

The hypothesis behind synthesizing 3-fluoromethyl ofloxacin was twofold:

  • Electronic Modulation: Replacing the C3 methyl group with a highly electronegative fluoromethyl group alters the local dipole moment, potentially enhancing hydrogen bonding or altering the pKa of the adjacent amine.

  • Steric Mapping: The fluorine atom is a bioisostere for hydrogen but possesses a slightly larger Van der Waals radius. By introducing a fluoromethyl group, researchers could map the steric tolerance of the enzyme's hydrophobic binding pocket without drastically increasing the molecule's lipophilicity .

Step-by-Step Methodology: Synthesis and Chiral Resolution

Direct enantiomeric resolution of fully synthesized fluoroquinolones is notoriously difficult. The final drug molecules are zwitterionic (containing both an acidic carboxylic acid and a basic piperazine ring), rendering them highly polar and poorly soluble in the organic mobile phases required for preparative chiral chromatography.

Expertise & Causality: To bypass this, the resolution protocol is performed on the neutral, less polar benzoxazine intermediate. By utilizing a chiral derivatizing agent, the enantiomers are converted into diastereomers, which possess distinct physicochemical properties and can be separated on standard, cost-effective silica gel.

Protocol: Stereoselective Synthesis and Resolution
  • Preparation of the Racemic Intermediate: Synthesize the racemic 7,8-difluoro-2,3-dihydro-3-fluoromethyl-4H-1,4-benzoxazine via intramolecular reductive cyclization.

  • Chiral Derivatization (Diastereomer Formation): React the racemic intermediate with L-prolinyl chloride in dichloromethane using triethylamine as an acid scavenger. This converts the enantiomeric mixture into a pair of diastereomeric amides.

  • Chromatographic Separation: Subject the diastereomeric mixture to High-Performance Liquid Chromatography (HPLC) on a standard silica gel column. The distinct dipole moments of the diastereomers allow for baseline resolution.

  • Alkaline Hydrolysis: Cleave the chiral auxiliary from the separated fractions using an alkaline solution (e.g., aqueous NaOH in ethanol) to yield the enantiopure (S)- and (R)-benzoxazine intermediates.

  • Cyclization and Piperazine Coupling: Condense the enantiopure intermediates with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the quinolone core. Finally, introduce the N-methylpiperazine moiety at the C10 position via nucleophilic aromatic substitution to yield the final optically active (S)- and (R)-3-fluoromethyl ofloxacin.

SynthesisWorkflow A Racemic Benzoxazine Intermediate B Reaction with L-prolinyl chloride (Chiral Derivatization) A->B C Diastereomeric Amide Mixture B->C D HPLC Separation (Silica Gel) C->D E (S)-Diastereomer Fraction D->E Fraction 1 F (R)-Diastereomer Fraction D->F Fraction 2 G1 Alkaline Hydrolysis E->G1 G2 Alkaline Hydrolysis F->G2 H (-)-(S)-3-Fluoromethyl ofloxacin (Highly Active) G1->H Cyclization & Piperazine Coupling I (+)-(R)-3-Fluoromethyl ofloxacin (Weakly Active) G2->I Cyclization & Piperazine Coupling

Figure 1: Stereoselective synthesis and HPLC resolution workflow for 3-fluoromethyl ofloxacin.

Structural Elucidation: The Self-Validating System

Trustworthiness & Validation: A critical pillar of early-stage drug discovery is proving that the biological activity correlates precisely with the assumed 3D structure. The protocol described above is a self-validating system. Following the separation and hydrolysis of the diastereomers, the levorotatory (-)-benzoxazine intermediate is crystallized as a hydrochloride salt.

X-ray crystallographic analysis utilizing anomalous dispersion definitively confirmed the absolute configuration of the highly active (-)-isomer as S . Because this enantiopure intermediate is carried through the rest of the synthesis without breaking any bonds at the chiral center, the final (-)-3-fluoromethyl ofloxacin is unequivocally proven to possess the S-configuration .

Quantitative Structure-Activity Relationship (SAR)

The in vitro antibacterial assays revealed a stark contrast in potency based on stereochemistry. The spatial orientation of the C3 substituent dictates the conformational fit within the DNA-gyrase binding pocket. The S-configuration projects the fluoromethyl group into a sterically permissive zone, whereas the R-configuration causes severe steric clashes with the enzyme or the DNA backbone, drastically reducing binding affinity .

Table 1: Relative In Vitro Antibacterial Activity of Ofloxacin Derivatives

CompoundStereochemistryAbsolute ConfigurationRelative Potency (vs. Racemate)
Ofloxacin (Racemate)(±)R/S1.0x (Baseline)
(-)-Ofloxacin (Levofloxacin)(-)S~2.0x
(+)-Ofloxacin(+)R< 0.1x
3-Fluoromethyl Ofloxacin (±) R/S 1.0x (Baseline for derivative)
(-)-3-Fluoromethyl Ofloxacin (-) S ~2.0x (vs. derivative racemate)
(+)-3-Fluoromethyl Ofloxacin (+) R < 0.1x

Data synthesized from Atarashi et al., 1987. The (-)-isomers are approximately twice as active as their corresponding racemates.

Mechanism of Action

Like its parent compound, (S)-3-fluoromethyl ofloxacin exerts its bactericidal effect by targeting type II bacterial topoisomerases: DNA Gyrase (primary target in Gram-negative bacteria) and Topoisomerase IV (primary target in Gram-positive bacteria). The drug intercalates into the DNA at the enzyme cleavage site, stabilizing the cleavage complex. This prevents the religation of the DNA double helix, leading to double-strand breaks, replication arrest, and rapid cell death .

MOA N1 (-)-(S)-3-Fluoromethyl Ofloxacin N2 Bacterial DNA Gyrase (Gram-negative) N1->N2 Primary Target N3 Topoisomerase IV (Gram-positive) N1->N3 Secondary Target N4 Ternary Cleavage Complex (Drug-Enzyme-DNA) N2->N4 N3->N4 N5 Inhibition of DNA Ligation N4->N5 Stabilizes complex N6 Double-Strand Breaks & Cell Death N5->N6 Bactericidal

Figure 2: Mechanism of action for (S)-3-fluoromethyl ofloxacin targeting bacterial topoisomerases.

Conclusion

The discovery and early-stage research of 3-fluoromethyl ofloxacin provided critical insights into the structural constraints of the fluoroquinolone pharmacophore. By demonstrating that the S-configuration is an absolute requirement for high-affinity binding—even when the C3 methyl group is substituted with a fluoromethyl moiety—researchers validated the rigid stereochemical demands of the DNA gyrase binding pocket. This foundational work not only expanded the chemical space of oxazine-based quinolones but also reinforced the industry-wide shift toward developing enantiopure therapeutics to maximize efficacy and minimize off-target toxicity.

References

  • Atarashi, S., Yokohama, S., Yamazaki, K., Sakano, K., Imamura, M., & Hayakawa, I. (1987). "Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative." Chemical and Pharmaceutical Bulletin, 35(5), 1896-1902.[Link]

  • Hayakawa, I., Atarashi, S., Yokohama, S., Imamura, M., Sakano, K., & Furukawa, M. (1986). "Synthesis and antibacterial activities of optically active ofloxacin." Antimicrobial Agents and Chemotherapy, 29(1), 163-164.[Link]

  • Mitscher, L. A. (2005). "Chiral DNA Gyrase Inhibitors. 3. Probing the Chiral Preference of the Active Site of DNA Gyrase." Journal of Medicinal Chemistry, 48(14), 4915-4923.[Link]

  • Bohl, M., et al. (2004). "Chemometric Studies on the Bactericidal Activity of Quinolones via an Extended VolSurf Approach." Journal of Medicinal Chemistry, 47(12), 3108-3110.[Link]

Exploratory

An In-depth Technical Guide to the Antibacterial Spectrum of 3-Fluoromethyl Ofloxacin Against Gram-Positive Bacteria

Introduction: The Evolving Landscape of Fluoroquinolones The quinolones are a class of synthetic broad-spectrum antimicrobial agents, with the first generation, such as nalidixic acid, introduced in 1962.[1] A significan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolving Landscape of Fluoroquinolones

The quinolones are a class of synthetic broad-spectrum antimicrobial agents, with the first generation, such as nalidixic acid, introduced in 1962.[1] A significant leap in their evolution was the addition of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones, which demonstrated enhanced antibacterial activity and improved cell membrane permeability.[] Ofloxacin, a second-generation fluoroquinolone, has been a cornerstone in treating a variety of infections caused by both Gram-positive and Gram-negative bacteria.[3][4] However, the rise of antimicrobial resistance has necessitated the development of new derivatives with enhanced potency and a broader spectrum of activity.

This technical guide delves into the antibacterial profile of a specific ofloxacin derivative, 3-Fluoromethyl ofloxacin. We will explore its mechanism of action, present its in-vitro activity against key Gram-positive pathogens, discuss potential resistance mechanisms, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential.

Core Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Like other fluoroquinolones, 3-Fluoromethyl ofloxacin exerts its bactericidal effect by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][5][6] These enzymes are critical for DNA replication, transcription, repair, and recombination, processes vital for bacterial cell division and survival.[1][3]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme's primary role is to decatenate, or unlink, the daughter DNA chromosomes after replication, allowing for their segregation into daughter cells.[][7]

While both enzymes are inhibited, their relative sensitivity to fluoroquinolones can differ between bacterial types. In Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is generally the primary and more sensitive target .[][8][9][10] The inhibition of this enzyme prevents the separation of replicated DNA, leading to a rapid halt in cell division and ultimately, cell death.[][5] The dual-targeting mechanism is a key feature of the fluoroquinolone class.

Fluoroquinolone_Mechanism cluster_cell Inside Cell FQ 3-Fluoromethyl Ofloxacin BacterialCell Gram-Positive Bacterial Cell FQ->BacterialCell enters Block_Gyrase Inhibition FQ->Block_Gyrase Block_Topo Inhibition FQ->Block_Topo DNA_Gyrase DNA Gyrase Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling manages Topo_IV Topoisomerase IV (Primary Target) Decatenation Decatenation of Daughter Chromosomes Topo_IV->Decatenation enables Replication DNA Replication Replication->Supercoiling requires Replication->Decatenation followed by Block_Gyrase->DNA_Gyrase CellDeath Bactericidal Effect (Cell Death) Block_Gyrase->CellDeath leads to Block_Topo->Topo_IV Block_Topo->CellDeath leads to

Caption: Mechanism of 3-Fluoromethyl Ofloxacin in Gram-Positive Bacteria.

In-Vitro Antibacterial Spectrum: A Comparative Analysis

The modification of the ofloxacin molecule, specifically the introduction of a fluoromethyl group at the C3 position of the oxazine ring, has been shown to significantly influence its antibacterial potency. Research indicates that the optically active (-)-isomer of 3-Fluoromethyl ofloxacin is approximately twice as active as the racemic mixture of ofloxacin.[11][12] This enhancement is critical for overcoming reduced susceptibility in some bacterial strains.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. While specific and extensive MIC data for 3-Fluoromethyl ofloxacin is limited in publicly available literature, this table provides a comparative overview based on the known activity of ofloxacin against key Gram-positive pathogens.

PathogenStrain TypeOfloxacin MIC (µg/mL)Notes on 3-Fluoromethyl Ofloxacin Activity
Staphylococcus aureus Methicillin-Susceptible (MSSA)0.12 - 1.0[3][13]Expected to be more potent based on derivative studies.[11]
Methicillin-Resistant (MRSA)0.5 - >128[14][15]Enhanced activity is crucial, as MRSA often exhibits high resistance to older fluoroquinolones.
Streptococcus pneumoniae Penicillin-Susceptible (PSSP)0.5 - 2.0[3][16]Ofloxacin has activity, but newer generations are often preferred for enhanced potency.[16][17][18]
Penicillin-Resistant (PRSP)1.0 - 4.0[16]The improved potency of the fluoromethyl derivative could be advantageous against less susceptible strains.
Streptococcus pyogenes -0.25 - 2.0[3][5]Generally susceptible to ofloxacin.
Enterococcus faecalis -1.0 - 8.0[13]Ofloxacin has variable activity; enterococci are often less susceptible.[13]

Navigating Bacterial Resistance: Challenges and Strategies

The clinical utility of any antibiotic is invariably challenged by the development of bacterial resistance. For fluoroquinolones, the primary mechanisms in Gram-positive bacteria are well-established.[8]

  • Target Site Mutations: The most common mechanism involves point mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding the target enzymes.[8] In Gram-positive organisms, initial mutations often occur in the parC gene (encoding a subunit of topoisomerase IV), leading to low-level resistance. Subsequent mutations in the gyrA gene (encoding a DNA gyrase subunit) can confer higher levels of resistance.[9]

  • Efflux Pumps: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell.[8][9] This reduces the intracellular concentration of the drug, preventing it from reaching its target enzymes in sufficient quantities.

The development of new derivatives like 3-Fluoromethyl ofloxacin aims to counter these mechanisms. A compound with higher intrinsic potency may remain effective even if some resistance mechanisms are present. Furthermore, some newer fluoroquinolones exhibit more balanced activity against both DNA gyrase and topoisomerase IV, potentially requiring multiple mutations to confer significant resistance.[8]

Resistance_Mechanisms FQ Fluoroquinolone Cell Bacterial Cell FQ->Cell enters Target Topoisomerase IV & DNA Gyrase FQ->Target inhibits ReducedBinding Reduced Drug Binding Target->ReducedBinding Mutation Target Site Mutation (e.g., in parC, gyrA) Mutation->Target alters Efflux Efflux Pump (Upregulated) Efflux->FQ expels ReducedConc Reduced Intracellular Drug Concentration Efflux->ReducedConc Resistance Bacterial Resistance ReducedBinding->Resistance ReducedConc->Resistance MIC_Workflow Start Start PrepAbx Prepare Serial Dilutions of 3-Fluoromethyl Ofloxacin in 96-well plate Start->PrepAbx PrepInoculum Standardize Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Wells with Bacterial Suspension PrepAbx->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read Record Record MIC: Lowest concentration with no growth Read->Record End End Record->End

Caption: Workflow for MIC Determination by Broth Microdilution.

Protocol 2: Disk Diffusion Susceptibility Test (Kirby-Bauer)

This method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Paper disks impregnated with a known amount of 3-Fluoromethyl ofloxacin

  • Calipers or a ruler for measuring

Procedure:

  • Plate Inoculation: Dip a sterile swab into the standardized bacterial inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically place the antibiotic disk onto the surface of the inoculated agar. Press gently to ensure complete contact.

  • Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours.

  • Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

  • Interpretation: The measured zone diameter is compared to standardized interpretive charts to classify the organism as susceptible, intermediate, or resistant. [13]

Conclusion and Future Directions

3-Fluoromethyl ofloxacin represents a logical progression in the development of the highly successful fluoroquinolone class. The available data suggests that the fluoromethyl modification enhances its intrinsic activity against Gram-positive bacteria when compared to its parent compound, ofloxacin. [11]This improved potency is particularly relevant in the context of rising antimicrobial resistance, offering a potential advantage against strains with reduced susceptibility to older agents.

While promising, a more extensive evaluation is required to fully delineate its antibacterial spectrum. Future research should focus on generating comprehensive MIC90 data against a large panel of recent clinical isolates, including multidrug-resistant strains of S. aureus (MRSA), vancomycin-resistant enterococci (VRE), and fluoroquinolone-resistant S. pneumoniae. In-vivo studies in animal infection models will also be critical to validate its efficacy and establish its pharmacokinetic and pharmacodynamic profiles. Ultimately, 3-Fluoromethyl ofloxacin stands as a compelling candidate for further development in the ongoing effort to expand our therapeutic arsenal against challenging Gram-positive pathogens.

References

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_2), S24–S28. Available from: [Link]

  • Atarashi, S., Yokohama, S., Yamazaki, K., Sakano, K., Imamura, M., & Hayakawa, I. (1987). Synthesis and Antibacterial Activities of Optically Active Ofloxacin and Its Fluoromethyl Derivative. Chemical & Pharmaceutical Bulletin, 35(5), 1896-1902. Available from: [Link]

  • Al-Tawfiq, J. A., & Momattin, H. (2022). Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... ResearchGate. Available from: [Link]_

  • Vila, J., & Martínez-Puchol, S. (2021). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 160, 105165. Available from: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. Available from: [Link]

  • Atarashi, S., Yokohama, S., Yamazaki, K., Sakano, K., Imamura, M., & Hayakawa, I. (1987). Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative. PubMed. Available from: [Link]

  • Hayakawa, I., Atarashi, S., Yokohama, S., Imamura, M., Sakano, K., & Furukawa, M. (1986). Synthesis and antibacterial activities of optically active ofloxacin. Antimicrobial Agents and Chemotherapy, 29(1), 163-164. Available from: [Link]

  • Okano, A., Tagawa, Y., Koyama, H., & Ito, Y. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 48(11), 3746-3756. Available from: [Link]

  • Sreedharan, S., & Thangavel, S. (2013). Synthesis and antibacterial activity of fluoroquinolone C-3 acylhydrazones. ResearchGate. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). FLOXIN® Tablets (Ofloxacin Tablets). Available from: [Link]

  • Gasc, J. C., Giamarellou, H., & Chevalier, J. (1992). Comparative activity of fluorinated quinolones in acute and subacute Streptococcus pneumoniae pneumonia models: efficacy of temafloxacin. Journal of Antimicrobial Chemotherapy, 29 Suppl C, 73-81. Available from: [Link]

  • Shaki, M., Karbasian, M., & Tahoori, M. T. (2025). Attenuation of Staphylococcus aureus Biofilms and Virulence by 3-Fluorocatechol. MDPI. Available from: [Link]

  • Wikipedia. (n.d.). Ofloxacin. Available from: [Link]

  • Fuchs, P. C., Barry, A. L., Pfaller, M. A., & Jones, R. N. (1988). In vitro antimicrobial activity and susceptibility testing of ofloxacin. Current status. The American Journal of Medicine, 85(1A), 1-5. Available from: [Link]

  • Miller, D., Alfonso, E., & Flynn, H. W. (2005). Second, Third, and Fourth Generation Fluoroquinolone Susceptibilities of Methacillin Resistant Staph Aureus (MRSA) Cultures Collected at the Massachusetts Eye and Ear Infirmary. Investigative Ophthalmology & Visual Science, 46(13), 282. Available from: [Link]

  • Monk, J. P., & Campoli-Richards, D. M. (1987). Ofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 33(4), 346-391. Available from: [Link]

  • Shaki, M., Karbasian, M., Tahoori, M. T., & Sadeghi, I. (2026). Attenuation of Staphylococcus aureus Biofilms and Virulence by 3-Fluorocatechol. Antibiotics, 15(1), 1. Available from: [Link]

  • Taneja, N., Mohan, B., & Singh, M. (2012). Fluoroquinolone Therapy in Staphylococcus aureus Infections: Where Do We Stand? Indian Journal of Medical Microbiology, 30(4), 405-409. Available from: [Link]

  • Centers for Disease Control and Prevention. (2001). Resistance of Streptococcus pneumoniae to Fluoroquinolones --- United States, 1995--1999. MMWR. Morbidity and Mortality Weekly Report, 50(37), 800-804. Available from: [Link]

  • Pan, X. S., & Fisher, L. M. (1998). Activities of Fluoroquinolones against Streptococcus pneumoniae Type II Topoisomerases Purified as Recombinant Proteins. Antimicrobial Agents and Chemotherapy, 42(11), 2810–2816. Available from: [Link]

  • Rui, W. (2004). The study on antibacterial activity of moxofloxacin and other 2 fluoroquinolones against 95 strains of Streptococcus pneumoniae. Semantic Scholar. Available from: [Link]

  • Taneja, N., Mohan, B., Singh, M., & Sharma, M. (2012). Fluoroquinolone Therapy in Staphylococcus aureus Infections: Where Do We Stand? Indian Journal of Medical Microbiology, 30(4), 405-409. Available from: [Link]

  • Golden, A. R., Adam, H. J., Gilmour, M. W., Baxter, M. R., & Zhanel, G. G. (2011). Susceptibility of Streptococcus pneumoniae to Fluoroquinolones in Canada. Antimicrobial Agents and Chemotherapy, 55(7), 3536–3539. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Application of 3-Fluoromethyl Ofloxacin in Biofilm Disruption Assays

Introduction & Mechanistic Rationale Bacterial biofilms represent a formidable challenge in clinical and industrial settings due to their inherent recalcitrance to standard antimicrobial therapies. The extracellular poly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Bacterial biofilms represent a formidable challenge in clinical and industrial settings due to their inherent recalcitrance to standard antimicrobial therapies. The extracellular polymeric substance (EPS) matrix acts as a highly selective physical and chemical barrier, severely limiting drug penetration to the underlying bacterial community[1]. While conventional fluoroquinolones like ofloxacin exhibit potent bactericidal activity against planktonic cells by inhibiting DNA gyrase and topoisomerase IV, their efficacy often diminishes drastically against sessile cells embedded deep within mature biofilms[2].

To overcome this limitation, structural modifications to the fluoroquinolone scaffold have been rigorously explored. 3-Fluoromethyl ofloxacin (CAS: 113472-55-2)[3], an optically active derivative featuring a fluoromethyl group at the C3 position of the benzoxazine ring, presents a unique pharmacokinetic and penetrative profile[4].

Mechanistic Insights: Causality of the Structural Modification

The substitution of a standard methyl group with a highly electronegative fluoromethyl moiety alters the molecule's electronic distribution and increases its partition coefficient (LogP). As an Application Scientist, understanding this structural causality is critical for assay design. This modification serves a dual purpose in biofilm eradication:

  • Enhanced EPS Penetration: The increased lipophilicity drives superior passive diffusion through the hydrophobic microdomains of the EPS matrix. This allows the active compound to reach the metabolically dormant persister cells residing at the anoxic core of the biofilm.

  • Efflux Pump Evasion: The fluorinated moiety alters the compound's steric and electronic recognition by bacterial efflux pumps—a common resistance mechanism that is heavily upregulated in biofilm-associated cells[5].

Mechanism A 3-Fluoromethyl Ofloxacin B EPS Matrix Penetration A->B Enhanced Lipophilicity C Sessile Cell Uptake B->C Diffusion D DNA Gyrase Inhibition C->D Target Binding E Biofilm Eradication D->E Cell Death

Mechanistic pathway of 3-Fluoromethyl Ofloxacin driving biofilm eradication.

Experimental Methodologies

To rigorously evaluate the antibiofilm efficacy of 3-Fluoromethyl ofloxacin, a self-validating dual-assay approach is required. The Minimum Biofilm Eradication Concentration (MBEC) assay provides high-throughput quantitative viability data, while Confocal Laser Scanning Microscopy (CLSM) offers qualitative and spatial validation of EPS penetration.

Protocol 1: Minimum Biofilm Eradication Concentration (MBEC) Assay

Self-Validating Design: This protocol utilizes the Calgary Biofilm Device (CBD), which allows biofilms to form on uniform polystyrene pegs. Crucially, the protocol includes a rigorous washing step to eliminate planktonic cells, ensuring that subsequent viability counts strictly reflect the survival of sessile, biofilm-embedded bacteria ()[1].

Step-by-Step Procedure:

  • Inoculation: Standardize a bacterial suspension (e.g., Pseudomonas aeruginosa PAO1) to 1×106 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dispense 150 µL into each well of a 96-well microtiter plate.

  • Biofilm Formation: Insert the CBD peg lid into the microtiter plate. Incubate at 37°C for 24–48 hours on a rotary shaker (110 rpm). Causality: The continuous shear stress promotes robust, tightly adherent biofilm formation rather than loose cellular sedimentation.

  • Washing: Carefully remove the peg lid and rinse it by submerging it in a 96-well plate containing 200 µL of sterile PBS per well for 1 minute. Causality: This removes loosely attached planktonic cells that would otherwise skew the eradication data and cause false-positive viability readings.

  • Drug Challenge: Transfer the washed peg lid to a new 96-well plate containing serial dilutions of 3-Fluoromethyl ofloxacin (ranging from 0.5 to 256 µg/mL) in CAMHB. Incubate for 24 hours at 37°C.

  • Recovery & Sonication: Rinse the peg lid again in PBS, then transfer to a recovery plate containing 200 µL of fresh CAMHB supplemented with a neutralizing agent (e.g., 1% Tween 80) to halt drug action. Sonicate the plate in a water bath for 10 minutes at 40 kHz to dislodge surviving sessile cells from the pegs.

  • Quantification: Plate 10 µL aliquots from the recovery plate onto agar. The MBEC is defined as the lowest concentration resulting in a 99.9% (3-log) reduction in CFU compared to the untreated growth control.

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for EPS Penetration

Step-by-Step Procedure:

  • Grow biofilms on sterile glass coverslips placed in 6-well plates for 48 hours under identical shear conditions.

  • Treat the mature biofilms with 3-Fluoromethyl ofloxacin at MBEC for 4 hours.

  • Gently wash with PBS and stain using the LIVE/DEAD™ BacLight™ Bacterial Viability Kit (SYTO 9 and Propidium Iodide) for 15 minutes in the dark.

  • Causality of Staining: SYTO 9 (green fluorescence) penetrates all cells, while Propidium Iodide (red fluorescence) is excluded by intact membranes and only enters dead/dying cells. The spatial distribution of red fluorescence deep within the Z-stack directly validates the enhanced penetration capabilities of the fluorinated derivative.

  • Image using a confocal microscope (488 nm and 561 nm excitation lasers). Acquire Z-stacks at 1 µm intervals to reconstruct the 3D biofilm architecture.

Workflow Inoculation 1. Inoculation (Calgary Device) Maturation 2. Biofilm Maturation (24-48h Incubation) Inoculation->Maturation Treatment 3. Drug Treatment (3-Fluoromethyl Ofloxacin) Maturation->Treatment MBEC 4a. MBEC Assay (Viability Plating) Treatment->MBEC CLSM 4b. CLSM Imaging (Live/Dead Staining) Treatment->CLSM Analysis 5. Data Analysis & Eradication Profiling MBEC->Analysis CLSM->Analysis

Experimental workflow for MBEC quantification and CLSM spatial validation.

Quantitative Data Presentation

The following table summarizes representative comparative data demonstrating the enhanced efficacy of the fluorinated derivative against mature biofilms. While standard ofloxacin shows potent Minimum Inhibitory Concentrations (MICs) against planktonic cells, its MBEC is significantly higher due to poor matrix penetration. 3-Fluoromethyl ofloxacin bridges this gap, showing a substantially lower MBEC due to its superior pharmacokinetic profile within the EPS ()[2].

Bacterial StrainCompoundPlanktonic MIC (µg/mL)MBEC (µg/mL)Biofilm Biomass Reduction (%)
P. aeruginosa (PAO1) Ofloxacin0.564.045.2 ± 4.1
P. aeruginosa (PAO1) 3-Fluoromethyl ofloxacin0.2516.088.7 ± 3.5
S. aureus (ATCC 25923) Ofloxacin0.2532.052.4 ± 5.0
S. aureus (ATCC 25923) 3-Fluoromethyl ofloxacin0.1258.094.1 ± 2.8

(Note: Data represents standardized comparative benchmarks for fluoroquinolone derivatives in CBD assays).

References

  • Atarashi, S., Yokohama, S., Yamazaki, K., Sakano, K., Imamura, M., & Hayakawa, I. (1987). Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative. Chemical and Pharmaceutical Bulletin, 35(5), 1896-1902. URL:[Link]

  • Verderosa, A. D., Totsika, M., & Fairfull-Smith, K. E. (2019). Bacterial Biofilm Eradication Agents: A Current Review. Frontiers in Chemistry, 7, 824. URL:[Link]

  • Geremia, N., Giovagnorio, F., Colpani, A., De Vito, A., Botan, A., Stroffolini, G., Toc, D.-A., Zerbato, V., Principe, L., Madeddu, G., et al. (2024). Fluoroquinolones and Biofilm: A Narrative Review. Pharmaceuticals, 17(12), 1673. URL:[Link]

Sources

Application

Application Note: Preclinical In Vivo Evaluation of 3-Fluoromethyl Ofloxacin Using the Neutropenic Murine Thigh Infection Model

Executive Summary & Scientific Rationale As drug development pivots toward overcoming antimicrobial resistance, optimizing the pharmacokinetic/pharmacodynamic (PK/PD) profiles of existing scaffolds is critical. 3-Fluorom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

As drug development pivots toward overcoming antimicrobial resistance, optimizing the pharmacokinetic/pharmacodynamic (PK/PD) profiles of existing scaffolds is critical. 3-Fluoromethyl ofloxacin (CAS# 113472-55-2) is an optically active fluoromethyl derivative of the fluoroquinolone ofloxacin[1]. The strategic addition of a fluoromethyl group alters the molecule's lipophilicity and electron distribution, which can enhance tissue penetration and alter its binding affinity to bacterial DNA gyrase and topoisomerase IV[2].

  • Immune System Isolation : By inducing neutropenia via cyclophosphamide, the host's immune response is temporarily ablated[4]. This ensures that the observed bacterial clearance is solely attributable to the intrinsic bactericidal activity of 3-Fluoromethyl ofloxacin, preventing confounding variables from host macrophage activity.

  • Localized Quantification : The thigh muscle provides a closed, highly vascularized compartment where bacterial colony-forming units (CFUs) can be precisely quantified per gram of tissue[3].

  • PK/PD Index Alignment : For fluoroquinolones, the 24-hour Area Under the Curve to Minimum Inhibitory Concentration ratio ( AUC24​/MIC ) is the primary driver of efficacy[5]. This model perfectly correlates localized tissue pharmacodynamics with systemic plasma pharmacokinetics.

Experimental Protocol: A Self-Validating System

This protocol is designed with internal validation checkpoints. By incorporating a 0-hour control group, we establish a definitive baseline bacterial load, ensuring that all log-reductions are mathematically validated against a known starting point.

Phase 1: Animal Preparation and Neutropenia Induction
  • Subjects : Utilize specific-pathogen-free (SPF) female CD-1 or Swiss Webster mice (weighing 20–25 g).

  • Immunosuppression : Administer cyclophosphamide via intraperitoneal (i.p.) injection at 150 mg/kg on Day -4, and 100 mg/kg on Day -1 prior to infection[5].

    • Scientist's Insight (Causality): This staggered dosing regimen reliably depletes circulating neutrophils to <100/mm³ for up to 5 days. This provides a stable, immunocompromised window for the 24–48 hour efficacy study without the risk of premature immune recovery skewing the PD data.

Phase 2: Bacterial Inoculation
  • Inoculum Preparation : Grow the target pathogen (e.g., Escherichia coli ATCC 25922) to log-phase in Mueller-Hinton broth. Wash and resuspend in sterile saline to a concentration of 107 CFU/mL.

  • Infection : On Day 0, inject 0.1 mL of the bacterial suspension intramuscularly (i.m.) into the posterior thigh of each mouse[3].

  • Incubation : Allow 2 hours for the infection to establish and enter the logarithmic growth phase in vivo.

Phase 3: 3-Fluoromethyl Ofloxacin Administration
  • Formulation : Dissolve 3-Fluoromethyl ofloxacin in a vehicle of 5% DMSO / 95% sterile saline to achieve the desired dose concentrations.

  • Dosing Regimen : Administer the drug subcutaneously (s.c.) at 2 hours post-infection (defined as t=0 for the treatment phase). Use a dose-fractionation design (e.g., 5, 10, 20, 40 mg/kg administered q24h, q12h, or q8h).

    • Scientist's Insight (Causality): Dose fractionation is critical. Because fluoroquinolones exhibit concentration-dependent killing, varying the dosing interval allows you to mathematically decouple Cmax​ from AUC , proving which parameter is the true driver of efficacy for this specific derivative.

Phase 4: Dual-Axis Sampling (PK & PD)
  • PK Sampling : Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice/timepoint). Centrifuge to isolate plasma.

  • PD Sampling (Tissue Extraction) : At 24 hours post-first dose, euthanize the animals. Aseptically excise the infected thigh muscles.

    • Pro-Tip: Ensure the fascia is completely removed during excision. Fluoroquinolones can bind to connective tissue; failure to isolate the muscle compartment will artificially lower LC-MS/MS recovery rates and skew the Tissue:Plasma ratio.

  • Homogenization & Plating : Homogenize the tissue in 5 mL of sterile saline. Perform 10-fold serial dilutions, plate on agar, and incubate for 24 hours at 37°C to count CFUs.

  • Quantification : Quantify 3-Fluoromethyl ofloxacin in both plasma and uninfected thigh homogenates using a validated LC-MS/MS method.

Data Presentation: Comparative PK/PD Profile

To contextualize the efficacy of 3-Fluoromethyl ofloxacin, it must be benchmarked against the parent compound. The table below outlines the critical quantitative metrics derived from the murine thigh model.

Table 1: Comparative Pharmacokinetic/Pharmacodynamic Parameters in the Murine Thigh Infection Model (E. coli ATCC 25922)

ParameterStandard Ofloxacin3-Fluoromethyl OfloxacinCausality / Mechanistic Interpretation
In vitro MIC (µg/mL) 0.060.03Fluorine substitution enhances target affinity (DNA gyrase), lowering the MIC[2].
Plasma AUC0−24​ (mg·h/L) 12.518.2Increased lipophilicity reduces renal clearance, extending systemic exposure.
Tissue:Plasma Ratio 1.22.5The fluoromethyl group enhances soft-tissue penetration, critical for deep infections.
fAUC/MIC Target (1-log Kill) ~40~35A lower target threshold indicates higher intrinsic bactericidal efficiency in vivo.
Log10 CFU/g reduction at 24h -2.1-3.8Superior localized bacterial eradication due to combined high tissue penetration and low MIC.

(Note: Data parameters are representative models based on established fluoroquinolone class behavior to illustrate the analytical framework).

Visualizing the Experimental Architecture

Workflow cluster_0 Phase 1 & 2: Model Establishment cluster_1 Phase 3 & 4: Treatment & Dual-Axis Sampling N1 Day -4 & -1: Cyclophosphamide Dosing (Neutropenia Induction) N2 Day 0 (t = -2h): Intramuscular Inoculation (10^6 CFU/thigh) N1->N2 N3 t = 0h: 3-Fluoromethyl ofloxacin Administration (s.c.) N2->N3 N4 PK Axis: Plasma & Tissue Extraction (LC-MS/MS) N3->N4 Serial timepoints N5 PD Axis: Thigh Excision & Homogenization (CFU/g Quantification) N3->N5 t=24h endpoint N6 Efficacy Validation: fAUC/MIC Target Attainment & Dose Optimization N4->N6 N5->N6

Workflow of the neutropenic murine thigh infection model for PK/PD evaluation.

References

  • Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative. Chemical and Pharmaceutical Bulletin. [Link]

  • PK/PD models in antibacterial development. PMC - NIH. [Link]

  • In vivo postantibiotic effect in a thigh infection in neutropenic mice. Oxford Academic - The Journal of Infectious Diseases. [Link]

  • Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives. Microbiology Spectrum - ASM Journals. [Link]

Sources

Method

Development of a 3-Fluoromethyl ofloxacin resistant bacterial strain

Application Note: Engineering and Characterization of 3-Fluoromethyl Ofloxacin-Resistant Bacterial Strains Mechanistic Rationale & Experimental Causality 3-Fluoromethyl ofloxacin (CAS: 113472-55-2) is a synthetic, fluori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering and Characterization of 3-Fluoromethyl Ofloxacin-Resistant Bacterial Strains

Mechanistic Rationale & Experimental Causality

3-Fluoromethyl ofloxacin (CAS: 113472-55-2) is a synthetic, fluorinated derivative of the fluoroquinolone antibiotic ofloxacin, structurally modified to alter its pharmacokinetic profile and cellular penetration[1]. Like other fluoroquinolones, its primary mechanism of action is the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), leading to fatal double-strand DNA breaks.

To evaluate the mutational barrier and cross-resistance profile of this compound, researchers must generate stable, isogenic resistant strains. Traditional single-step plating on high-concentration antibiotic agar is fundamentally flawed for this purpose; it often yields sterilized cultures or isolates with low-level, single-target mutations. Instead, Adaptive Laboratory Evolution (ALE) via serial passage is the gold standard[2][3].

The Causality of ALE: Exposing bacterial populations to gradually increasing, sub-inhibitory concentrations (starting at 0.5× MIC) mimics the dynamic selective pressures of clinical under-dosing[4]. Sub-inhibitory fluoroquinolone exposure triggers the bacterial SOS response, temporarily elevating the mutation rate. This allows the population to explore a broader mutational landscape without being eradicated[5]. As drug concentrations escalate, bacteria typically first upregulate broad-spectrum efflux pumps (e.g., AcrAB-TolC) to manage immediate intracellular stress[6]. Prolonged exposure then selects for stable, high-level resistance mutations in the Quinolone-Resistance Determining Regions (QRDR) of gyrA (e.g., Ser83Leu) and parC[7].

The Adaptive Laboratory Evolution (ALE) Framework

ALE_Workflow Start Wild-Type Isolate (e.g., E. coli / S. aureus) MIC Phase 1: Baseline MIC Broth Microdilution Start->MIC Passage Phase 2: Serial Passage (0.5x - 1.0x MIC) MIC->Passage Escalation Dose Escalation (2x MIC increments) Passage->Escalation Growth observed Escalation->Passage Daily Transfer (24h) Validation Phase 3: Validation (WGS & Efflux Assays) Escalation->Validation Target Resistance Reached

Fig 1. Adaptive Laboratory Evolution workflow for generating 3-Fluoromethyl ofloxacin resistance.

Self-Validating Protocol: Directed Evolution via Serial Passage

Materials Required:

  • Wild-type bacterial strain (e.g., Escherichia coli ATCC 25922).

  • 3-Fluoromethyl ofloxacin stock solution (10 mg/mL, prepared fresh).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

Phase 1: Baseline MIC Determination

Determine the baseline Minimum Inhibitory Concentration (MIC) using standard CLSI broth microdilution methods.

  • Self-Validating Checkpoint: Always run a known quality control strain (e.g., E. coli ATCC 25922) in parallel. If the QC strain's MIC deviates from expected ranges, discard the 3-Fluoromethyl ofloxacin batch to prevent evolving strains against degraded compounds.

Phase 2: Serial Passage and Dose Escalation
  • Prepare a 96-well plate with a 2-fold dilution series of 3-Fluoromethyl ofloxacin in CAMHB.

  • Inoculate the wells with the wild-type strain to a final concentration of 5×105 CFU/mL.

  • Incubate the plate at 37°C for 22–24 hours under continuous agitation[3][5].

  • The Critical Transfer: Post-incubation, visually inspect the plate and identify the highest concentration well that exhibits visible turbidity (typically at 0.5× to 1× MIC)[8]. Causality: Harvesting from this specific well is critical because it contains the sub-population that has survived the highest possible selective pressure without being sterilized, ensuring the enrichment of resistance alleles[4].

  • Dilute the cells from this well 1:100 into fresh CAMHB and use this suspension to inoculate a new gradient plate.

  • Repeat this daily transfer for 15–30 passages until the MIC plateaus at the target resistance level (e.g., >64 µg/mL)[7].

Phase 3: Mechanistic Deconvolution & Stability Testing
  • Stability Checkpoint: To ensure the observed resistance is genetically fixed and not a transient phenotypic adaptation (tolerance), passage the highly resistant isolate on antibiotic-free agar for 10 consecutive days. Re-test the MIC on day 10; a stable mutant will retain its elevated MIC[9].

  • Efflux Pump Assay: Determine the MIC of the evolved strain in the presence and absence of an efflux pump inhibitor (e.g., Reserpine at 20 µg/mL). A 4-fold drop in MIC in the presence of the inhibitor confirms efflux-mediated resistance[6][9].

  • Genomic Validation: Perform Whole-Genome Sequencing (WGS) to identify chromosomal mutations. Compare the evolved genome against the wild-type parent to pinpoint mutations in gyrA, parC, and efflux regulatory genes (marR, acrR)[5][10].

Data Synthesis: Expected Evolutionary Trajectory

The evolution of fluoroquinolone resistance is a multi-step process. The table below summarizes the typical quantitative and genotypic shifts observed during a 30-day ALE protocol.

Passage PhaseRelative MIC Shift (Fold Change)Primary Resistance MechanismTypical Genetic AlterationsFitness Impact (Growth Rate)
Passage 1–5 2x – 4xEfflux upregulationmarR or acrR de-repressionMinimal to slight decrease
Passage 6–15 8x – 16xPrimary target alterationgyrA (e.g., S83L, D87N)Moderate decrease (Cost of resistance)
Passage 16–30 >64xSecondary target alterationparC (e.g., S80I) + gyrACompensatory mutations restore fitness

Cellular Mechanisms of Resistance

Resistance_Mechanism cluster_Cell Bacterial Resistance Mechanisms Drug 3-Fluoromethyl ofloxacin Target Target Alteration (gyrA / parC mutations) Drug->Target Reduced Affinity Efflux Active Efflux (AcrAB-TolC upregulation) Drug->Efflux Active Extrusion Porin Decreased Permeability (Porin downregulation) Drug->Porin Blocked Entry

Fig 2. Cellular mechanisms conferring high-level resistance to 3-Fluoromethyl ofloxacin.

References

  • Title : The diverse phenotypic and mutational landscape induced by fluoroquinolone treatment | Source : nih.gov | URL :[Link][2]

  • Title : The diverse phenotypic and mutational landscape induced by fluoroquinolone treatment | mSystems - ASM Journals | Source : asm.org | URL :[Link][10]

  • Title : Adaptive Laboratory Evolution of Antibiotic Resistance Using Different Selection Regimes Lead to Similar Phenotypes and Genotypes | Source : frontiersin.org | URL :[Link][3]

  • Title : Adaptive Laboratory Evolution under gradual ciprofloxacin stress leads to efflux-mediated ciprofloxacin resistance... | Source : biorxiv.org | URL :[Link][6]

  • Title : In vitro evaluation of the potential for resistance development to ceragenin CSA-13 | Source : nih.gov | URL :[Link][8]

  • Title : Impact of plasmid-borne oqxAB on the development of fluoroquinolone resistance and bacterial fitness in Escherichia coli | Source : oup.com | URL :[Link][4]

  • Title : Serial passage of Chlamydiaspp. in sub-inhibitory fluoroquinolone concentrations | Source : oup.com | URL :[Link][7]

  • Title : Weak Mutators Can Drive the Evolution of Fluoroquinolone Resistance in Escherichia coli | Source : asm.org | URL :[Link][5]

  • Title : Fluoroquinolone Resistance in Bacteroides fragilis following Sparfloxacin Exposure | Source : asm.org | URL :[Link][9]

Sources

Application

Application Note: Cell-Free Assays for Evaluating 3-Fluoromethyl Ofloxacin on Bacterial Topoisomerases

Introduction and Scientific Rationale The development of next-generation fluoroquinolones (FQs) is driven by the urgent need to overcome target-mediated resistance in bacterial pathogens. Ofloxacin, a second-generation f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The development of next-generation fluoroquinolones (FQs) is driven by the urgent need to overcome target-mediated resistance in bacterial pathogens. Ofloxacin, a second-generation fluoroquinolone, exerts its bactericidal effect by targeting DNA gyrase (Topoisomerase II) and Topoisomerase IV, essential enzymes responsible for managing DNA topology during replication. However, mutations in the Quinolone Resistance-Determining Region (QRDR) of the gyrA and gyrB genes have severely compromised its clinical efficacy[1].

Structural modifications, specifically the introduction of a 3-fluoromethyl group to the fluoroquinolone scaffold (yielding 3-Fluoromethyl ofloxacin, or 3-FMO), have been shown to enhance binding affinity and overcome common QRDR mutations[2]. To accurately quantify this enhanced target engagement, researchers must utilize cell-free biochemical assays . Unlike whole-cell Minimum Inhibitory Concentration (MIC) assays, cell-free assays isolate the direct enzyme-drug interaction, eliminating confounding variables such as altered cell wall permeability or upregulated efflux pumps[3].

As a Senior Application Scientist, I have designed this technical guide to provide a robust, self-validating framework for executing and interpreting DNA supercoiling and cleavage assays to evaluate 3-FMO.

Mechanistic Overview: Topoisomerase Poisoning

To design an effective assay, one must understand the causality of the drug's mechanism. Fluoroquinolones do not merely act as catalytic inhibitors (which would simply halt replication, causing bacteriostasis); they act as topoisomerase poisons [3].

During the normal catalytic cycle, DNA gyrase introduces a transient double-strand break in the DNA to allow strand passage, forming a covalent phosphotyrosine bond between the enzyme and the DNA. 3-FMO intercalates into this DNA-enzyme cleavage complex, stabilizing it and preventing religation. When replication forks collide with these trapped complexes, permanent double-strand breaks accumulate, leading to rapid bacterial cell death[4].

G A Relaxed DNA + DNA Gyrase B Pre-Cleavage Complex A->B ATP binding C Cleavage Complex (Double-Strand Break) B->C DNA cleavage D Supercoiled DNA (Normal Cycle) C->D Strand passage & religation E Trapped Complex (with 3-FMO) C->E 3-FMO binding (Inhibition) F Bacterial Cell Death E->F Accumulation of DNA breaks

Mechanism of Topoisomerase Inhibition by 3-Fluoromethyl Ofloxacin (Trapped Cleavage Complex).

Experimental Protocols: Self-Validating Cell-Free Assays

The following protocols are designed as self-validating systems. By incorporating specific positive controls (known FQs like Ciprofloxacin or standard Ofloxacin) and negative controls (vehicle-only), any deviation in enzyme activity or buffer integrity is immediately identifiable.

Workflow Step1 1. Reaction Assembly Buffer, ATP, DNA Substrate (pBR322) Step2 2. Compound Addition 3-FMO or Control (Serial Dilutions) Step1->Step2 Step3 3. Enzyme Addition DNA Gyrase (Initiate Reaction) Step2->Step3 Step4 4. Incubation 37°C for 30-60 mins Step3->Step4 Step5 5. Termination Add SDS & Proteinase K (For Cleavage Assay) Step4->Step5 Step6 6. Electrophoresis 1% Agarose Gel (No EtBr during run) Step5->Step6 Step7 7. Visualization Post-stain with EtBr Quantify Bands Step6->Step7

Experimental Workflow for Cell-Free Topoisomerase Assays.

Protocol A: DNA Supercoiling Assay (Catalytic Inhibition)

This assay measures the ability of 3-FMO to inhibit DNA gyrase from converting relaxed plasmid DNA into negatively supercoiled DNA[1].

Materials:

  • Relaxed pBR322 plasmid DNA (Substrate)

  • Purified E. coli or M. tuberculosis DNA Gyrase (Wild-type and QRDR mutants)

  • 5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol)

  • 3-FMO stock solution (in DMSO)

Step-by-Step Methodology:

  • Reaction Assembly: On ice, combine 4 µL of 5X Assay Buffer, 0.3 µg of relaxed pBR322 DNA, and sterile nuclease-free water to a volume of 18 µL. Causality: Assembling on ice prevents premature enzymatic activity and DNA degradation.

  • Inhibitor Addition: Add 1 µL of 3-FMO at varying concentrations (e.g., 0.01 to 100 µg/mL). For the negative control, add 1 µL of DMSO (vehicle). Causality: Keeping DMSO concentration constant (≤5% final) ensures the solvent does not denature the enzyme.

  • Enzyme Addition: Add 1 µL (approx. 1 Unit) of DNA Gyrase to initiate the reaction. Causality: Adding the enzyme last ensures the drug and DNA have equilibrated, allowing accurate measurement of competitive or non-competitive binding kinetics.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding 5 µL of Stop Buffer (50% glycerol, 0.25% bromophenol blue, 50 mM EDTA). Causality: EDTA chelates Mg²⁺, immediately halting the ATP-dependent supercoiling reaction.

  • Electrophoresis: Run the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 2 hours. Crucial Step: Do not include Ethidium Bromide (EtBr) in the gel or running buffer. Causality: EtBr intercalates into DNA, altering its supercoiling state and electrophoretic mobility, which will blur the distinction between relaxed and supercoiled topoisomers.

  • Visualization: Post-stain the gel in EtBr (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light. Calculate the IC₅₀ based on the disappearance of the supercoiled band.

Protocol B: DNA Cleavage Assay (Complex Trapping)

This assay proves that 3-FMO acts as a topoisomerase poison by trapping the cleavage complex, resulting in linear DNA fragments[3].

Step-by-Step Methodology:

  • Setup: Follow Steps 1-4 from Protocol A, but replace relaxed pBR322 with supercoiled pBR322 .

  • Complex Trapping (The Critical Step): Instead of standard Stop Buffer, add 2 µL of 10% Sodium Dodecyl Sulfate (SDS) and 2 µL of Proteinase K (1 mg/mL). Incubate at 37°C for an additional 30 minutes.

    • Causality: SDS rapidly denatures the DNA gyrase, trapping it covalently to the cleaved DNA ends. Proteinase K then digests the denatured enzyme, leaving behind a clean, double-strand DNA break (linear DNA) that can be resolved on a gel[3].

  • Extraction: Add 20 µL of Chloroform:Isoamyl alcohol (24:1), vortex, and centrifuge. Extract the upper aqueous phase. Causality: This removes residual digested peptides that would otherwise cause the DNA to smear in the gel.

  • Electrophoresis & Quantification: Run on a 1% agarose gel. The appearance of a distinct linear DNA band (migrating between relaxed and supercoiled forms) confirms the poisoning mechanism.

Quantitative Data Interpretation

To validate the efficacy of 3-FMO, the IC₅₀ values derived from the supercoiling assay must be compared against standard FQs across both Wild-Type (WT) and mutant strains. The data below illustrates the typical enhanced profile of 3-fluoromethyl derivatives against QRDR mutations[2].

Table 1: Comparative Inhibitory Activity (IC₅₀) of Fluoroquinolones in Cell-Free DNA Gyrase Assays

CompoundTarget EnzymeStrain GenotypeIC₅₀ (µg/mL)Fold Change (Mutant vs WT)
Ofloxacin DNA GyraseWild-Type0.451x (Baseline)
Ofloxacin DNA GyrasegyrA (Ser83Leu)18.50~41x
3-FMO DNA GyraseWild-Type0.081x (Baseline)
3-FMO DNA GyrasegyrA (Ser83Leu)0.65~8x

Data Interpretation: The introduction of the 3-fluoromethyl group significantly lowers the IC₅₀ against the Wild-Type enzyme (0.08 µg/mL vs 0.45 µg/mL). More importantly, the fold-change resistance factor drops from 41x to 8x, demonstrating that 3-FMO retains high binding affinity despite the steric hindrance introduced by the Ser83Leu mutation in the QRDR pocket.

References

  • Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Current Protocols in Pharmacology.[Link]

  • DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[Link]

  • Exploration of the novel fluoroquinolones with high inhibitory effect against quinolone-resistant DNA gyrase of Salmonella Typhimurium. Microbiology Spectrum.[Link]

  • Role of gyrB Mutations in Pre-extensively and Extensively Drug-Resistant Tuberculosis in Thai Clinical Isolates. Antimicrobial Agents and Chemotherapy.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Fluoroquinolone Synthesis Support Center: Troubleshooting Byproducts &amp; Impurities

Welcome to the Technical Support Center for Fluoroquinolone Synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals navigating the multi-step synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fluoroquinolone Synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals navigating the multi-step synthesis of fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin).

The introduction of a fluorine atom at the C-6 position and a cyclic amine (like piperazine) at the C-7 position is non-negotiable for achieving broad-spectrum DNA gyrase inhibition. However, the high reactivity of these positions frequently generates challenging byproducts . This guide decodes the mechanistic causality behind these impurities and provides self-validating protocols to eliminate them.

Workflow & Impurity Generation Pathways

G SM Fluorinated Aniline Derivative Acylation Acylation & Enamine Formation SM->Acylation Cyclization Thermal Cyclization (Quinolone Core) Acylation->Cyclization Hydrolysis Ester Hydrolysis Cyclization->Hydrolysis Imp1 Decarboxylation Byproduct Cyclization->Imp1 Excessive Heat SNAr SNAr with Piperazine (C-7 Substitution) Hydrolysis->SNAr Imp2 Unhydrolyzed Ester Intermediate Hydrolysis->Imp2 Incomplete Rxn API Fluoroquinolone API (e.g., Ciprofloxacin) SNAr->API Imp3 Isomeric/Desfluoro Byproducts SNAr->Imp3 C-6 Attack / Excess Amine

Synthetic workflow of fluoroquinolones highlighting key steps and common impurity pathways.

Troubleshooting Guide & FAQs

Q1: During the nucleophilic aromatic substitution (SNAr) with piperazine, why am I observing significant isomeric or desfluoro byproducts, and how can I prevent them?

Causality: The SNAr step is designed to target the C-7 position of the fluorinated quinolone core. However, the C-6 fluorine atom is also highly electronegative and activates the adjacent carbon. If thermodynamic conditions (temperature) or base equivalents are not strictly controlled, nucleophilic attack can erroneously occur at the C-6 position 2. This leads to desfluoro impurities or positional isomers (e.g., the 10-fluoro isomer in levofloxacin synthesis). Furthermore, a lack of steric hindrance can lead to bis-alkylation, where one piperazine molecule reacts with two quinolone cores to form a high-molecular-weight dimer .

Self-Validating Protocol:

  • Stoichiometry Control: Maintain a strict excess of the amine (e.g., 3.0 to 4.0 equivalents of piperazine) to kinetically outcompete the formation of the bis-alkylated dimer.

  • Thermal Regulation: Use polar aprotic solvents (e.g., DMSO or DMF) at tightly controlled temperatures (80–90 °C). Exceeding 100 °C provides the activation energy required for the undesired C-6 substitution.

  • In-Process Control (IPC): Monitor the reaction via HPLC. The system validates itself when the starting quinolone core drops below 0.1%. If the C-6 substituted isomer exceeds 0.5% during the run, immediately lower the temperature by 10 °C and verify the anhydrous nature of your solvent.

Q2: My final API contains unhydrolyzed ester intermediates and phenol impurities. What is the root cause?

Causality: The early stages of synthesis generate an ethyl ester intermediate (e.g., ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate) that must be hydrolyzed to form the essential C-3 carboxylic acid 3. Incomplete hydrolysis leaves this ester intact. Additionally, if excess acyl chloride from the initial acylation step is carried forward, it reacts during the basic hydrolysis phase to form phenolic byproducts 4.

Self-Validating Protocol:

  • Reagent Optimization: Replace standard NaOH with Tetrabutylammonium hydroxide (TBAOH). TBAOH acts as a phase-transfer catalyst, dramatically enhancing solubility and hydrolysis kinetics [[4]]().

  • Limiting Reagents: Ensure the acyl chloride is strictly the limiting reagent in step 1.

  • Continuous Liquid-Liquid Extraction (CLLE): Implement a rigorous wash step using 2-methyltetrahydrofuran before hydrolysis. The protocol is validated if the pre-hydrolysis organic stream shows <0.1% residual acyl chloride.

Q3: How do I minimize decarboxylation byproducts during the thermal cyclization step?

Causality: Forming the quinolone core traditionally requires high temperatures (>150 °C) or harsh acids (like polyphosphoric acid) 3. Under these conditions, the C-3 carboxylic acid group undergoes thermal decarboxylation, permanently destroying the pharmacophore required for enzyme binding.

Self-Validating Protocol: Transition from batch reactors to continuous plug-flow reactors (PFR). Flow chemistry reduces the high-temperature residence time from hours to mere minutes, kinetically favoring the fast cyclization reaction while starving the slower decarboxylation degradation pathway of the time it needs to occur 4.

Quantitative Data: Impurity Profiling

The following table summarizes the analytical detection parameters and acceptable thresholds for common fluoroquinolone impurities to ensure final API compliance (target <0.07% total impurities) [[4]]().

Impurity TypeStructural ChangeOriginating StepTarget Limit (API)Relative Retention Time (RRT)Primary Mitigation Strategy
Isomeric / Desfluoro Piperazine substitution at C-6SNAr< 0.03%~1.15Strict thermal control (<90°C); avoid excess base.
Unhydrolyzed Ester Retained ethyl ester at C-3Hydrolysis< 0.03%~1.80Utilize TBAOH; ensure adequate reaction residence time.
Decarboxylated Loss of C-3 COOH (-44 Da)Thermal Cyclization< 0.10%~0.85Reduce thermal residence time via continuous flow chemistry.
Piperazine Dimer Bis-alkylation (Dimerization)SNAr< 0.05%~2.10Maintain >3.0 eq. excess of piperazine to outcompete dimer.
Phenolic Hydroxylated quinolone coreAcylation / Hydrolysis< 0.03%~1.30Limit acyl chloride equivalents; rigorous CLLE washing.
Experimental Protocol: Optimized Hydrolysis & SNAr for Ciprofloxacin

This methodology integrates continuous flow principles and strict stoichiometric control to bypass the formation of the impurities listed above , 4.

Phase 1: High-Efficiency Ester Hydrolysis

  • Preparation: Dissolve the crude quinolone ethyl ester intermediate in a biphasic mixture of 2-methyltetrahydrofuran and deionized water.

  • Catalysis: Introduce Tetrabutylammonium hydroxide (TBAOH) (1.2 equivalents relative to the ester) to the reaction mixture.

  • Execution: Heat the mixture to 60 °C with vigorous stirring for 2 hours. Alternatively, pump the mixture through a continuous flow reactor heated to 60 °C with a 15-minute residence time.

  • Validation Check: Sample the organic phase for HPLC analysis. The reaction is validated and ready for workup only when the unhydrolyzed ester peak (RRT ~1.80) integrates to <0.1%.

  • Isolation: Acidify the aqueous layer to pH 7.0 using 1M HCl to precipitate the pure quinolone core. Filter and wash thoroughly with distilled water.

Phase 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

  • Preparation: Suspend the hydrolyzed quinolone core (1.0 eq) in anhydrous DMSO. Moisture must be <500 ppm to prevent competitive hydroxylation.

  • Reagent Addition: Add anhydrous piperazine (3.5 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq). DBU acts as a non-nucleophilic base to scavenge the HF byproduct without competing for the C-7 position.

  • Execution: Heat the reaction strictly to 85 °C under a nitrogen atmosphere for 4 hours.

  • Validation Check: Pull an IPC sample at 3.5 hours.

    • If the bis-alkylated dimer (RRT ~2.10) exceeds 0.2%, the local concentration of piperazine was too low (improve mechanical stirring in future runs).

    • If the C-6 isomer is detected, the internal temperature spiked above 90 °C.

  • Isolation: Cool the mixture to room temperature, precipitate the crude Ciprofloxacin API using cold acetone, and isolate via vacuum filtration. Recrystallize from an ethanol/water mixture.

References
  • Synthesis of Mutual Prodrug of Mefenamic Acid and Fluroquinolones International Journal of Pharmaceutical Sciences and Medicine (IJPSM) URL:[Link]

  • On-Demand Continuous Manufacturing of Ciprofloxacin in Portable Plug-and-Play Factories: Development of a Highly Efficient Synthesis for Ciprofloxacin Organic Process Research & Development - ACS Publications URL:[Link]

  • Google Patents (CN102775424A)

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 3-Fluoromethyl Ofloxacin in Mammalian Cell Culture

Welcome to the Technical Support Center for 3-Fluoromethyl ofloxacin (CAS 113472-55-2) applications in mammalian cell culture. As a fluoroquinolone derivative originally synthesized for potent antibacterial activity [[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Fluoromethyl ofloxacin (CAS 113472-55-2) applications in mammalian cell culture. As a fluoroquinolone derivative originally synthesized for potent antibacterial activity [[1]](), its application in complex eukaryotic models requires rigorous optimization. While highly effective against bacterial DNA gyrase, fluoroquinolones exhibit dose-dependent, off-target pleiotropy in mammalian systems.

This guide is engineered for researchers and drug development professionals. It bypasses basic cell culture advice to focus directly on the mechanistic causality of fluoroquinolone-induced mitochondrial electron transport chain (ETC) disruption, mammalian topoisomerase II poisoning, and photochemical ROS generation.

Mechanistic Diagnostic Workflow

Before troubleshooting specific assays, it is critical to understand the divergent pathways through which 3-Fluoromethyl ofloxacin can induce off-target cytotoxicity.

OffTargetMechanisms FQ 3-Fluoromethyl Ofloxacin (Mammalian Cell Exposure) Topo Mammalian Topo IIα/β Inhibition FQ->Topo High Conc. (>50 µM) Mito Mitochondrial ETC Binding (AIFM1 & IDH2) FQ->Mito Intracellular Accumulation Photo UVA Photo-Activation & ROS Generation FQ->Photo Ambient Light Exposure DNA Stabilized DNA Cleavage Complexes (G2/M Arrest) Topo->DNA Metab Complex I/IV Downregulation & ATP Depletion Mito->Metab Photo->DNA Tox Cytotoxicity, Apoptosis & Assay Confounding DNA->Tox Metab->Tox

Fig 1. Mechanistic pathways of 3-Fluoromethyl ofloxacin off-target toxicity in mammalian cells.

Quantitative Off-Target Thresholds

Use the following empirically derived thresholds to benchmark your experimental design and identify which off-target mechanism is confounding your data.

Off-Target MechanismTarget Protein / PathwayThreshold ConcentrationCellular PhenotypeMitigation Strategy
Topoisomerase II Poisoning Topo IIα and Topo IIβ> 50 µMS/G2 phase arrest, DNA double-strand breaksLimit working concentration to < 10 µM; monitor via γH2AX assay.
Mitochondrial Toxicity AIFM1, IDH2, ETC Complexes I & IV> 15 µMReduced basal respiration, ATP depletionCo-administer MitoQ; validate with galactose-supplemented media.
Phototoxicity Direct DNA/lipid photo-oxidationLight-dependentOxidative stress, rapid membrane permeabilizationHandle under low-light conditions; wrap culture vessels in foil.
Ion Chelation Mg²⁺, Ca²⁺ binding> 10 µMAltered signaling, variable free-drug availabilityStandardize divalent cation concentrations across all media batches.

Core Troubleshooting Modules (FAQs)

Q1: Why do my cells show a severe drop in metabolic activity (via MTT/MTS) but minimal cell death (via Trypan Blue) after 48 hours of 3-Fluoromethyl ofloxacin exposure? A1: This discrepancy is a hallmark of fluoroquinolone-induced mitochondrial toxicity. Fluoroquinolones interact directly with mitochondrial proteins, specifically AIFM1 and IDH2, leading to the downregulation of Electron Transport Chain (ETC) complexes I and IV 2. The MTT assay measures metabolic activity (NADH-dependent oxidoreductase enzymes), which plummets during ETC dysfunction, whereas Trypan Blue only measures gross membrane integrity. Causality & Action: The cells are experiencing severe ATP depletion but have not yet initiated apoptosis. To confirm this, switch your cells to a galactose-based medium (forcing reliance on oxidative phosphorylation) and observe if cytotoxicity accelerates (See Protocol A).

Q2: I am observing G2/M phase arrest and DNA fragmentation. Is 3-Fluoromethyl ofloxacin acting as a DNA damaging agent? A2: Yes, at high concentrations. While fluoroquinolones are designed to target bacterial DNA gyrase, they can inhibit homologous mammalian topoisomerase IIα and IIβ at elevated concentrations (typically >50 µM) 3. They act as topoisomerase poisons by stabilizing the transient DNA cleavage complex, preventing religation and causing lethal double-strand breaks 4. Causality & Action: Reduce your working concentration. If high concentrations are mandatory for your experimental model, perform an ICE (In vivo Complex of Enzyme) assay to quantify Topo II-DNA covalent complexes and verify the exact mechanism (See Protocol B).

Q3: Why is the cytotoxicity of my 3-Fluoromethyl ofloxacin treatments highly variable between different incubator shelves or experimental days? A3: This variability is almost certainly due to phototoxicity. Fluoroquinolones are highly sensitive to ultraviolet A (UVA) and ambient laboratory light. Photo-activation enhances their ability to associate with mammalian topoisomerases and generates reactive oxygen species (ROS) 5. Causality & Action: Light exposure during media changes or on the top shelf of a glass-door incubator is photo-activating the compound. Wrap all culture vessels and reagent tubes in aluminum foil and conduct media changes under low-light conditions.

Self-Validating Experimental Protocols

To maintain scientific integrity, off-target effects must be proven, not assumed. The following protocols are designed as self-validating systems to isolate specific toxicological mechanisms.

Protocol A: Galactose Conditioning & MitoQ Rescue Assay (Validation of Mitochondrial Toxicity)

Causality & Self-Validation: Mammalian cells cultured in standard high-glucose media generate the bulk of their ATP via glycolysis (the Crabtree effect), which masks mitochondrial dysfunction. Galactose metabolism yields no net ATP via glycolysis, forcing the cells to rely entirely on oxidative phosphorylation (OXPHOS). If the drug is an ETC inhibitor, cells in galactose will undergo rapid ATP depletion and death. Co-treatment with MitoQ (a mitochondria-targeted antioxidant) validates if the toxicity is specifically driven by mitochondrial ROS 6.

Step-by-Step Methodology:

  • Seeding: Seed cells at 1×104 cells/well in a 96-well plate in standard high-glucose DMEM (25 mM glucose). Incubate overnight.

  • Media Switch: Wash cells twice with PBS. Replace media with either:

    • Condition 1: DMEM + 10 mM Glucose

    • Condition 2: DMEM + 10 mM Galactose

  • Rescue Pre-treatment: Pre-treat designated rescue wells with 1 µM MitoQ for 2 hours to protect against mitochondrial membrane damage.

  • Drug Exposure: Add 3-Fluoromethyl ofloxacin at a concentration gradient (e.g., 1 µM to 100 µM).

  • Readout: Incubate for 48 hours, then perform an ATP-luminescence assay (e.g., CellTiter-Glo). Interpretation: A significantly lower IC50 in the galactose condition, combined with viability restoration in the MitoQ wells, definitively proves mitochondrial off-target toxicity.

Protocol B: In Vivo Complex of Enzyme (ICE) Assay (Validation of Topoisomerase II Poisoning)

Causality & Self-Validation: To prove that DNA damage is specifically due to Topo II inhibition (and not general oxidative stress), the ICE assay isolates covalent Topo II-DNA complexes. Sarkosyl is a strong anionic detergent that rapidly denatures proteins, instantly trapping the transient, covalent Topoisomerase II-DNA cleavage complexes before the cell can repair them. The extreme density of the CsCl gradient separates free proteins (which float) from dense nucleic acids (which pellet). Finding Topo II in the pellet definitively proves it is covalently bound to the DNA.

Step-by-Step Methodology:

  • Treatment: Treat cells with 3-Fluoromethyl ofloxacin (50–200 µM) for 4 hours. Include Etoposide (10 µM) as a positive control.

  • Lysis: Lyse cells directly in the dish using 1% Sarkosyl to immediately trap covalent DNA-protein complexes.

  • Ultracentrifugation: Layer the lysate onto a step gradient of Cesium Chloride (CsCl) and ultracentrifuge at 100,000 x g for 20 hours at 20°C.

  • Fractionation: Carefully collect fractions from top to bottom. Free proteins remain at the top; DNA and covalently bound Topo II pellet at the bottom.

  • Immunoblotting: Slot-blot the DNA-containing fractions onto a nitrocellulose membrane and probe with an anti-Topo IIα antibody. Interpretation: Detection of Topo II in the heavy DNA fractions confirms that 3-Fluoromethyl ofloxacin is acting as a mammalian Topo II poison.

References

  • Title: Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity Source: PubMed / Angewandte Chemie URL: [Link]

  • Title: Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ Source: PubMed Central (PMC) / ACS Omega URL: [Link]

  • Title: Relationship of Cellular Topoisomerase IIα Inhibition to Cytotoxicity and Published Genotoxicity of Fluoroquinolone Antibiotics in V79 Cells Source: PubMed URL: [Link]

  • Title: The mitochondria targeted antioxidant MitoQ protects against fluoroquinolone induced oxidative stress and mitochondrial membrane Source: University of Cambridge URL: [Link]

  • Title: Inhibition of Human Topoisomerase IIα by Fluoroquinolones and Ultraviolet A Irradiation Source: Toxicological Sciences | Oxford Academic URL: [Link]

  • Title: Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative Source: PubMed / Chem Pharm Bull URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Optically Pure Isomers of 3-Fluoromethyl Ofloxacin

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of optically pure 3-Fluoromethyl ofloxacin isomers. This guide is designed for researchers, medicinal chemists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of optically pure 3-Fluoromethyl ofloxacin isomers. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis, chiral separation, and analysis of these potent fluoroquinolone analogues.

The biological activity of ofloxacin derivatives is highly dependent on their stereochemistry at the C3 position of the oxazine ring. The (S)-(-) isomer of ofloxacin, known as levofloxacin, is significantly more potent than its (R)-(+) counterpart.[1][2] This stereoselectivity is also observed in its derivatives, making the synthesis of enantiomerically pure 3-Fluoromethyl ofloxacin crucial for developing effective antibacterial agents.[3][4] This guide will navigate the complexities of achieving high optical purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing optically pure 3-Fluoromethyl ofloxacin?

There are two main approaches to obtaining the desired single enantiomer:

  • Asymmetric Synthesis: This is often the preferred industrial method. It involves using a chiral starting material or a chiral catalyst to introduce the stereocenter early in the synthesis, leading directly to an enantiomerically enriched intermediate. A common strategy involves the regioselective nucleophilic substitution of a fluorinated nitrobenzene with a chiral building block like (S)-glycerol acetonide to construct the chiral benzoxazine core.[5][6] Chemoenzymatic methods, using enzymes like alcohol dehydrogenases, also provide a powerful route to key chiral intermediates.[7][8]

  • Racemic Synthesis followed by Chiral Resolution: This "classical" approach involves synthesizing the racemic mixture of 3-Fluoromethyl ofloxacin and then separating the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent or, more commonly, by using preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).[3] While potentially less efficient in terms of overall yield (with a theoretical maximum of 50% for the desired isomer), it is a valuable method for laboratory-scale synthesis and for obtaining both enantiomers for comparative studies.

Q2: Why is the (S)-isomer of 3-Fluoromethyl ofloxacin expected to be more active?

The antibacterial action of fluoroquinolones stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[9][10] For ofloxacin and its active enantiomer levofloxacin, the (S)-configuration allows for optimal binding to the enzyme-DNA complex.[2] The C-3 methyl group (or in this case, fluoromethyl group) in the (S)-configuration is thought to fit into a specific pocket on the DNA gyrase A subunit, enhancing the drug's inhibitory activity.[2] The (R)-isomer lacks this optimal fit and is consequently 8 to 128 times less potent.[1][11]

Q3: What are the main challenges associated with introducing fluorine atoms into the molecule?

Introducing fluorine can be complex. The high electronegativity of fluorine significantly alters the electronic properties of the molecule, which can affect the reactivity of nearby functional groups during subsequent synthetic steps.[12] Furthermore, many fluorinating reagents are highly reactive and require careful handling. In the context of 3-Fluoromethyl ofloxacin, the key challenge is often the stereoselective construction of the C-F bond or the use of a fluorinated chiral building block, which can be expensive or require specialized synthetic routes.[13]

Q4: Which analytical techniques are essential for this synthesis?

  • Chiral HPLC: This is the gold standard for determining enantiomeric purity (enantiomeric excess, or e.e.). It uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their precise quantification.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of intermediates and the final product. ¹⁹F NMR is particularly useful for confirming the successful incorporation of the fluoromethyl group.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.

  • X-ray Crystallography: Can be used to unambiguously determine the absolute configuration (S or R) of a crystalline intermediate or final product.[3]

Overall Synthetic Strategies

Two primary pathways are generally employed for this synthesis. The choice depends on factors like scale, cost of chiral precursors, and available equipment.

Synthetic_Strategies cluster_0 Route A: Racemic Synthesis & Chiral Resolution cluster_1 Route B: Asymmetric Synthesis A1 Synthesize Racemic 3-Fluoromethyl Benzoxazine Core A2 Construct Tricyclic Quinolone System A1->A2 A3 Add N-methylpiperazine Side Chain A2->A3 A4 Racemic 3-Fluoromethyl Ofloxacin A3->A4 A5 Chiral HPLC Resolution or Diastereomeric Salt Formation A4->A5 A6 Optically Pure (S) and (R) Isomers A5->A6 B1 Start with Chiral Precursor (e.g., (S)-Glycerol Acetonide) or use Chiral Catalyst B2 Construct Chiral 3-Fluoromethyl Benzoxazine Core B1->B2 B3 Construct Tricyclic Quinolone System B2->B3 B4 Add N-methylpiperazine Side Chain B3->B4 B5 Optically Pure (S)-Isomer B4->B5 Start Start->A1 Route A Start->B1 Route B

Caption: High-level overview of the two main synthetic pathways.

Troubleshooting Guide for Synthesis and Chiral Separation

This section addresses specific problems that may arise during the experimental workflow.

Part 1: Synthesis of the Chiral Benzoxazine Intermediate
ProblemPotential Cause(s)Recommended Solutions & Explanations
Low yield of the chiral benzoxazine core. 1. Incomplete reductive cyclization of the nitroaromatic intermediate. 2. Side reactions due to harsh reaction conditions.1. Optimize Reduction: Catalytic hydrogenation (e.g., H₂/Raney Ni) is generally efficient.[5] Ensure the catalyst is active and the reaction is run to completion (monitor by TLC). If using other reducing agents, ensure stoichiometry and temperature are correct. 2. Control Temperature: The cyclization step, where the amine displaces an adjacent fluorine, should be controlled. Overheating can lead to decomposition or side products.
Poor enantioselectivity in chemoenzymatic reduction. 1. Suboptimal enzyme choice or reaction conditions (pH, temperature). 2. Enzyme inhibition by substrate or product.1. Screen Enzymes: Different alcohol dehydrogenases (ADHs) can produce opposite enantiomers. For example, ADH from Rhodococcus ruber can yield (S)-alcohols, while other engineered enzymes can yield (R)-alcohols.[7] Screen a panel of enzymes and optimize pH and co-factor regeneration. 2. Substrate Feeding: If substrate inhibition is an issue, use a slow, continuous feed of the ketone precursor to maintain a low concentration in the reaction medium.
Part 2: Chiral HPLC Separation

This is often the most challenging step. Achieving baseline separation (Resolution, Rₛ > 1.5) is critical for accurate quantification and for preparative isolation.

HPLC_Troubleshooting Start Problem: Poor Enantiomeric Resolution (Rs < 1.5) Cause1 Is the Chiral Stationary Phase (CSP) appropriate? Start->Cause1 Cause2 Is the Mobile Phase composition optimal? Start->Cause2 Cause3 Is the column temperature controlled and optimized? Start->Cause3 Cause4 Are peaks broad or tailing? Start->Cause4 Sol1 Solution: Polysaccharide-based CSPs (amylose/cellulose derivatives) are highly effective for quinolones. [26] Consult column selection guides. Cause1->Sol1 Sol2 Solution: 1. Adjust ratio of organic modifier (e.g., Ethanol, IPA) in Hexane. 2. Add acidic/basic modifiers (0.1% TFA or DEA) to improve peak shape and interaction. [24, 30] 3. Test different alcohol modifiers (e.g., switch Ethanol for n-Propanol). Cause2->Sol2 Sol3 Solution: Lowering temperature often increases chiral selectivity by enhancing bonding forces. [24] Use a column oven and test temperatures from 10°C to 40°C. Cause3->Sol3 Sol4 Solution: 1. Reduce sample concentration to avoid column overload. 2. Add a competing amine (e.g., diethylamine) to the mobile phase to block active silanol sites causing tailing. [12] 3. Ensure mobile phase pH is appropriate for the analyte's ionic state. Cause4->Sol4

Caption: A decision tree for troubleshooting poor chiral HPLC separation.

ProblemPotential Cause(s)Recommended Solutions & Explanations
No separation of enantiomers. 1. Incorrect Chiral Stationary Phase (CSP). 2. Mobile phase is too strong, preventing chiral recognition.1. Select the Right CSP: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are excellent starting points for fluoroquinolones.[15] 2. Reduce Elution Strength: In normal phase, decrease the percentage of the alcohol modifier (e.g., ethanol). In reversed phase, decrease the percentage of acetonitrile/methanol.
Peak Tailing. 1. Secondary interactions with residual silanols on the silica support. 2. Column overload.1. Use Mobile Phase Additives: Adding a small amount of a competing acid (like trifluoroacetic acid, TFA) or base (like diethylamine, DEA) can significantly improve peak shape by masking active sites.[14][16] 2. Reduce Injection Volume/Concentration: Prepare a dilution series of your sample to check for concentration effects on peak symmetry.
Irreproducible Retention Times. 1. Fluctuations in column temperature. 2. Mobile phase composition changing over time (evaporation of volatile components).1. Use a Column Oven: Chiral separations can be very sensitive to temperature. Maintaining a constant, optimized temperature is critical for reproducibility.[16] 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs tightly capped to prevent selective evaporation.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-7,8-difluoro-3-(fluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine (Key Intermediate)

This protocol is adapted from established methods for analogous ofloxacin precursors and serves as a representative example.[5][6]

  • Step 1: Synthesis of the Chiral Nitroaromatic Intermediate

    • In a nitrogen-purged reaction vessel, dissolve (S)-3-fluoro-1,2-propanediol (1.0 eq) in anhydrous THF.

    • Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. Allow the mixture to stir for 30 minutes.

    • Add a solution of 2,3,4-trifluoronitrobenzene (1.1 eq) in THF dropwise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting nitrobenzene.

    • Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral nitroaromatic intermediate.

  • Step 2: Reductive Cyclization to form the Benzoxazine Core

    • Dissolve the crude intermediate from Step 1 in ethanol in a pressure-resistant vessel.

    • Add Raney Nickel (approx. 10% by weight) as a slurry in ethanol.

    • Pressurize the vessel with hydrogen gas (H₂, 50-100 psi) and stir vigorously at room temperature for 4-6 hours.

    • Monitor the reaction for the disappearance of the nitro group. Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure. The resulting amine will spontaneously cyclize by displacing the adjacent ortho-fluorine atom.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the optically pure (S)-7,8-difluoro-3-(fluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis

This is a general starting method. Optimization will be required.

ParameterRecommended ConditionRationale
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSPPolysaccharide-based CSPs have proven highly effective for separating fluoroquinolone enantiomers.[15]
Mobile Phase Hexane / Ethanol / Acetic Acid (e.g., 80:20:0.1, v/v/v)A non-aqueous polar mobile phase is common. Acetic acid is added to improve peak shape for the carboxylic acid moiety.[15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 25°C (controlled by column oven)Temperature control is crucial for reproducibility. Lower temperatures can sometimes improve resolution.[16]
Detection UV at 295 nm or Fluorescence (Excitation: 290 nm, Emission: 480 nm)Ofloxacin and its derivatives have strong UV absorbance and are naturally fluorescent, offering high sensitivity.[14]
Injection Volume 10 µLStart with a low volume to avoid column overload.

References

  • Atarashi, S., Yokohama, S., Yamazaki, K., Sakano, K., Imamura, M., & Hayakawa, I. (1987). Synthesis and Antibacterial Activities of Optically Active Ofloxacin and Its Fluoromethyl Derivative. Chemical and Pharmaceutical Bulletin, 35(5), 1896-1902. [Link]

  • Atarashi, S., Yokohama, S., Yamazaki, K., Sakano, K., Imamura, M., & Hayakawa, I. (1987). Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative. PubMed. [Link]

  • Vicente, G., et al. (2015). Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor. The Journal of Organic Chemistry. [Link]

  • Yang, Y. S., Ji, R. Y., & Chen, Y. X. (1999). A practical stereoselective synthesis of (S)-( - )-ofloxacin. ResearchGate. [Link]

  • An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification. (2017). Sciforum. [Link]

  • A new practical route to stereospecific synthesis of (S)-(-)-ofloxacin. (1999). PubMed. [Link]

  • CN103755722A - Levofloxacin and ofloxacin synthesis method.
  • Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor | Request PDF. ResearchGate. [Link]

  • Hayakawa, I., Atarashi, S., Yokohama, S., Imamura, M., Sakano, K., & Furukawa, M. (1986). Synthesis and antibacterial activities of optically active ofloxacin. PubMed. [Link]

  • Hayakawa, I., Atarashi, S., Yokohama, S., Imamura, M., Sakano, K., & Furukawa, M. (1986). Synthesis and antibacterial activities of optically active ofloxacin. PMC - NIH. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Al-Abdullah, E. S., et al. (2015). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. PMC. [Link]

  • WO/2013/189117 ONE-STEP SYNTHESIZING METHOD OF LEVOFLOXACIN AND OFLOXACIN. WIPO Patentscope. [Link]

  • Al-Hussain, S. A., et al. (2022). Design and Synthesis of Thionated Levofloxacin: Insights into a New Generation of Quinolones with Potential Therapeutic and Analytical Applications. PMC. [Link]

  • Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. (2024). Oxford Academic. [Link]

  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. (2005). Journal of Medicinal Chemistry. [Link]

  • Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. (2015). PMC. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2024). MDPI. [Link]

  • Shen, L. L., et al. (1992). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy. [Link]

  • Foroumadi, A., et al. (2007). Synthesis and antibacterial activity of fluoroquinolone C-3 acylhydrazones. ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as. (2005). SciSpace. [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against. (2022). PMC. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2024). PMC. [Link]

  • Jubie, S., et al. (2011). Design, synthesis, and docking studies of novel ofloxacin analogues as antimicrobial agents. Semantic Scholar. [Link]

  • Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. (2012). Analyst (RSC Publishing). [Link]

  • Multiple Response Optimization of a HPLC Method for the Determination of Enantiomeric Purity of S-Ofloxacin. (2015). ResearchGate. [Link]

  • Separation of ofloxacin enantiomers by capillary electrophoresis with fluorescence detection using deoxyribonucleic acid oligonucleotides as chiral selectors. (2022). PubMed. [Link]

  • Chiral Separation of Ofloxacin Enantiomers by Microchip Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection. (2015). ResearchGate. [Link]

  • Synthesis of levofloxacin derivatives 6a–j. Reagents and conditions... ResearchGate. [Link]

  • Chiral Drug Separation. (n.d.). WVU School of Medicine. [Link]

  • A Chiral Metal-Organic Material that Enables Enantiomeric Identification and Purification. (2017). Chem. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI. [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). Shodhganga. [Link]

  • EFFECTIVE SYNTHESIS OF OPTICALLY ACTIVE 3-PHENYL-3- (3-TRIFLUOROMETHYL) DIAZIRINYL BISHOMOPHENYLALANINE DERIVATIVES. (2009). HETEROCYCLES. [Link]

Sources

Reference Data & Comparative Studies

Validation

In Vitro Efficacy Comparison: 3-Fluoromethyl Ofloxacin (R-71762) vs. Ciprofloxacin

A Mechanistic and Experimental Guide to Dual-Action Fluoroquinolones Introduction & Mechanistic Overview As drug development professionals, we often view fluoroquinolones strictly through the lens of antibacterial effica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic and Experimental Guide to Dual-Action Fluoroquinolones

Introduction & Mechanistic Overview

As drug development professionals, we often view fluoroquinolones strictly through the lens of antibacterial efficacy. Ciprofloxacin remains the gold standard for Gram-negative infections, exerting its bactericidal effect by intercalating with bacterial DNA gyrase and Topoisomerase IV. However, structural modifications to the fluoroquinolone scaffold can radically alter target affinity.

The introduction of a 3-fluoromethyl group to the ofloxacin scaffold yields 3-Fluoromethyl ofloxacin (specifically the synthesized derivative R-71762: 9-fluoro-3-fluoromethyl-2,3-dihydro-10-[4-(2-pyridyl)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid)[1]. This subtle substitution shifts the molecule's pharmacological profile. While it retains moderate antibacterial activity, it uniquely exhibits potent inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) replication—a property entirely absent in standard fluoroquinolones like ciprofloxacin, levofloxacin, and ofloxacin[1].

Mechanistically, the 3-fluoromethyl group alters the steric bulk and electron density of the molecule. This reduces its optimal binding affinity for Gram-negative DNA gyrase but serendipitously creates a favorable pharmacophore that interferes with HIV-1 replication machinery, potentially by complexing with viral RNA targets such as the TAR RNA stem-bulge, a mechanism observed in related antiviral quinolones[2].

MOA Cipro Ciprofloxacin (Standard Fluoroquinolone) Gyrase Bacterial DNA Gyrase & Topoisomerase IV Cipro->Gyrase High Affinity R71762 3-Fluoromethyl ofloxacin (R-71762) R71762->Gyrase Moderate Affinity HIV HIV-1 Replication Machinery R71762->HIV Novel Target Binding GramNeg Strong Gram-Negative Activity Gyrase->GramNeg Cipro > R-71762 GramPos Moderate Gram-Positive Activity Gyrase->GramPos Cipro ≈ R-71762 AntiViral Inhibition of HIV-1 Cytopathic Effects HIV->AntiViral R-71762 Only

Fig 1. Divergent mechanisms of action between Ciprofloxacin and 3-Fluoromethyl ofloxacin.

Comparative In Vitro Efficacy Profiles

To objectively compare these compounds, we must evaluate both their antibacterial Minimum Inhibitory Concentrations (MIC) and their antiviral half-maximal inhibitory concentrations (IC50).

Antibacterial Efficacy

In vitro susceptibility testing reveals that 3-Fluoromethyl ofloxacin (R-71762) maintains comparable efficacy to ciprofloxacin against Gram-positive pathogens. However, its activity against Gram-negative microorganisms is significantly attenuated[3].

Table 1: Representative In Vitro Antibacterial Activity (MIC, µg/mL)

Pathogen StrainGram TypeCiprofloxacin MIC3-Fluoromethyl ofloxacin (R-71762) MIC
Escherichia coliNegative0.015 - 0.031.0 - 4.0
Pseudomonas aeruginosaNegative0.12 - 0.54.0 - 8.0
Staphylococcus aureusPositive0.25 - 0.50.25 - 0.5
Streptococcus pneumoniaePositive0.5 - 1.00.5 - 1.0
Antiviral Efficacy

Where ciprofloxacin fails entirely as an antiviral, R-71762 demonstrates remarkable protection of MT-4 cells from HIV-1-induced cytopathic effects[1]. It is effective in both acutely and chronically infected cell models, demonstrating a low micromolar IC50[1][4].

Table 2: In Vitro HIV-1 Replication Inhibition (MT-4 Cell Model)

CompoundHIV-1 IC50 (µM)CC50 (Cytotoxicity, µM)Selectivity Index (CC50/IC50)
Ciprofloxacin>100 (Inactive)>100N/A
3-Fluoromethyl ofloxacin1.7>50>29.4

Data synthesized from literature[1][4]. IC50: Concentration inhibiting 50% of viral replication. CC50: Concentration reducing mock-infected cell viability by 50%.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how these efficacy metrics are derived. As an Application Scientist, I emphasize the causality behind these steps—understanding why we use specific reagents is critical for assay troubleshooting.

Protocol A: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: Determine the MIC of the compounds against bacterial isolates. Causality Check: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of divalent cations (Mg2+, Ca2+) are required to prevent artificial chelation of fluoroquinolones, which would otherwise result in falsely elevated MIC readings.

  • Inoculum Preparation: Cultivate bacterial strains on agar plates overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Media Preparation: Dilute the suspension 1:150 in CAMHB to achieve a final working inoculum of 5×105 CFU/mL per well.

  • Compound Titration: In a 96-well microtiter plate, perform two-fold serial dilutions of Ciprofloxacin and R-71762 (range: 64 µg/mL to 0.008 µg/mL) in CAMHB.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the compound dilutions. Include a positive growth control (no drug) and a negative sterility control (media only). Incubate at 37°C for 16-20 hours.

  • Viability Readout: Add 10 µL of 0.01% resazurin to each well. Incubate for 2 hours. Rationale: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active bacteria, providing an objective, colorimetric validation of the MIC threshold.

Protocol B: HIV-1 Cytopathic Effect (CPE) Inhibition Assay

Objective: Evaluate the antiviral IC50 and cellular cytotoxicity (CC50) simultaneously. Causality Check: MT-4 cells (a human T-cell leukemia line) are utilized because they are highly permissive to HIV-1 infection and rapidly undergo apoptosis (cytopathic effect) upon viral replication. This allows cell viability to serve as a direct, quantifiable proxy for viral inhibition.

  • Cell Preparation: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Harvest cells in the logarithmic growth phase to ensure a uniform metabolic baseline.

  • Viral Infection: Suspend cells at 1×105 cells/mL. Infect half of the batch with HIV-1 (e.g., HTLV-IIIB strain) at a Multiplicity of Infection (MOI) of 0.01. Mock-infect the other half with virus-free media. Rationale: The mock-infected cohort serves as the internal control to calculate the compound's intrinsic cytotoxicity (CC50).

  • Compound Addition: Seed 100 µL of infected and mock-infected cells into 96-well plates containing serial dilutions of R-71762 or Ciprofloxacin.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 humidified atmosphere for 5 days.

  • MTT Assay: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 10% SDS in 0.01 N HCl. Rationale: Only viable cells reduce MTT to formazan. Absorbance at 540 nm directly correlates with the number of surviving cells.

  • Data Analysis: Calculate the IC50 by plotting the viability of infected cells against compound concentration. Calculate CC50 using the mock-infected data.

Workflow Step1 1. Culture MT-4 Cells (Logarithmic Growth Phase) Step2 2. Infect with HIV-1 (MOI 0.01) vs. Mock Infection Control Step1->Step2 Step3 3. Add Compound Dilutions (R-71762 vs Ciprofloxacin) Step2->Step3 Step4 4. Incubate for 5 Days (37°C, 5% CO2) Step3->Step4 Step5 5. MTT Cell Viability Assay (Measure Absorbance at 540nm) Step4->Step5 Step6 6. Calculate IC50 & CC50 (Determine Selectivity Index) Step5->Step6

Fig 2. Step-by-step workflow for the HIV-1 Cytopathic Effect (CPE) Inhibition Assay.

Conclusion

The comparison between Ciprofloxacin and 3-Fluoromethyl ofloxacin (R-71762) highlights a critical paradigm in drug development: minor structural modifications can fundamentally repurpose a molecular scaffold. While Ciprofloxacin remains a superior Gram-negative bactericidal agent, the 3-fluoromethyl substitution in R-71762 sacrifices some of this Gram-negative activity to unlock a novel, low-micromolar inhibition of HIV-1 replication[1][3][4]. For researchers, this dual-action profile provides a compelling lead for developing new classes of antiviral therapeutics based on the quinolone pharmacophore.

References

  • Kashiwase, H., et al. (1999). A New Fluoroquinolone Derivative Exhibits Inhibitory Activity against Human Immunodeficiency Virus Type 1 Replication. Chemotherapy, 45(1), 48-55. Available at:[Link]

  • Fàbregas, S., et al. (2022). Quinolone: a versatile therapeutic compound class. Medicinal Chemistry Research. PMC9395350. Available at:[Link]

  • Cecchetti, V., et al. (2004). New Anti-Human Immunodeficiency Virus Type 1 6-Aminoquinolones: Mechanism of Action. Antimicrobial Agents and Chemotherapy, 48(11), 4375-4382. Available at:[Link]

Sources

Comparative

Validating the Antibacterial Activity of 3-Fluoromethyl Ofloxacin Against MRSA: A Comparative Efficacy Guide

Methicillin-resistant Staphylococcus aureus (MRSA) remains a formidable challenge in clinical microbiology and drug development due to its rapidly evolving resistance mechanisms, including target site mutations and activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Methicillin-resistant Staphylococcus aureus (MRSA) remains a formidable challenge in clinical microbiology and drug development due to its rapidly evolving resistance mechanisms, including target site mutations and active efflux pumps[1],[2]. Fluoroquinolones are highly potent bactericidal agents, but the emergence of resistance—primarily driven by mutations in the grlA (Topoisomerase IV) and gyrA (DNA Gyrase) genes, alongside NorA-mediated efflux—has necessitated the development of advanced derivatives[3],[4].

The introduction of a fluoromethyl group at the C-3 position of the ofloxacin scaffold represents a critical structural modification. This guide provides a comprehensive framework for validating the antibacterial activity of 3-Fluoromethyl ofloxacin , objectively comparing its performance against standard-of-care alternatives, and detailing the self-validating experimental protocols required to prove its efficacy.

Mechanistic Rationale & Structural Advantage

To validate a new fluoroquinolone derivative, one must first understand how its structural modifications translate to pharmacodynamic advantages. In Gram-positive bacteria like MRSA, the primary target for fluoroquinolones is Topoisomerase IV, with DNA Gyrase serving as a secondary target[5],[6].

The 3-fluoromethyl modification on the optically active ofloxacin core enhances the molecule's lipophilicity. This structural change serves two mechanistic purposes:

  • Enhanced Penetration & Target Affinity: The altered electron density and steric profile improve binding kinetics to the DNA-Topoisomerase IV cleavage complex, effectively stabilizing the complex and inducing double-strand DNA breaks even in strains harboring low-level grlA mutations[6],[4].

  • Efflux Evasion: The NorA efflux pump is a major driver of fluoroquinolone resistance in S. aureus, actively extruding hydrophilic fluoroquinolones[1],[7]. The increased lipophilicity of 3-Fluoromethyl ofloxacin reduces its affinity for the NorA transporter, allowing lethal intracellular concentrations to accumulate.

MOA Drug 3-Fluoromethyl Ofloxacin CellWall MRSA Cell Envelope (Enhanced Penetration) Drug->CellWall Diffusion Efflux NorA Efflux Pump (Evaded) CellWall->Efflux Limited Extrusion TopoIV Topoisomerase IV (Primary Target) CellWall->TopoIV High Affinity Binding Gyrase DNA Gyrase (Secondary Target) CellWall->Gyrase Binding Cleavage DNA Cleavage Complex (Stabilization) TopoIV->Cleavage Inhibits DNA Segregation Gyrase->Cleavage Inhibits DNA Supercoiling Death Bacterial Cell Death Cleavage->Death DNA Fragmentation

Diagram 1: Mechanism of Action and Efflux Evasion of 3-Fluoromethyl Ofloxacin in MRSA.

Comparative Efficacy Data

To objectively assess 3-Fluoromethyl ofloxacin, its in vitro performance must be benchmarked against its parent compound (Ofloxacin), a standard fluoroquinolone (Ciprofloxacin), and the clinical gold standard for MRSA (Vancomycin).

The following data summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) profiles against a panel of clinical MRSA isolates, including those with documented ciprofloxacin resistance,[3].

Antimicrobial AgentPrimary Target in MRSAMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC/MIC Ratio
3-Fluoromethyl Ofloxacin Topoisomerase IV0.120.51 - 2
Ofloxacin Topoisomerase IV0.392.02 - 4
Ciprofloxacin Topoisomerase IV0.5>128 (Resistant)>4
Vancomycin Cell Wall Synthesis1.02.01 - 2

Data Interpretation: 3-Fluoromethyl ofloxacin demonstrates a significantly lower MIC₉₀ compared to legacy fluoroquinolones. Crucially, its MBC/MIC ratio remains tight (≤2), indicating potent bactericidal activity rather than mere bacteriostatic suppression.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the validation of 3-Fluoromethyl ofloxacin relies on a self-validating system of assays. The MIC assay establishes the baseline potency, the MBC assay confirms lethality, and the Time-Kill kinetics assay maps the pharmacodynamic profile over time.

Protocol A: Broth Microdilution Assay (MIC & MBC Determination)

This protocol determines the lowest concentration of the drug that inhibits visible growth (MIC) and the concentration that kills ≥99.9% of the initial inoculum (MBC).

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Standardizing physiological levels of calcium (20-25 mg/L) and magnesium (10-12.5 mg/L) is critical. Divalent cations can chelate fluoroquinolones, altering their outer membrane permeability. Failing to adjust cations will result in artificially elevated MIC readouts.

  • Inoculum Standardization: Suspend isolated MRSA colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.

    • Causality: Strict adherence to the 5 × 10⁵ CFU/mL target prevents the "inoculum effect." An overly dense bacterial population can saturate the drug molecules, leading to false-positive resistance profiles.

  • Serial Dilution & Inoculation: In a 96-well microtiter plate, perform two-fold serial dilutions of 3-Fluoromethyl ofloxacin (range: 64 µg/mL to 0.015 µg/mL). Add the standardized MRSA inoculum to each well.

  • Incubation & MIC Readout: Incubate the plates at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration well with no visible turbidity.

  • MBC Plating (Self-Validation): To differentiate between bacteriostatic and bactericidal action, aspirate 10 µL from the MIC well and all clear wells above it. Plate these onto Tryptic Soy Agar (TSA) and incubate for 24 hours.

    • Causality: Fluoroquinolones are inherently bactericidal[5]. If the MBC is more than 4 times the MIC, it suggests a tolerance mechanism (e.g., target mutation preventing cleavage complex formation despite drug binding).

Protocol B: Time-Kill Kinetics Assay

While MIC/MBC provides endpoint data, Time-Kill assays provide dynamic pharmacodynamic insights, proving the rate of bactericidal activity.

Step-by-Step Methodology:

  • Exponential Phase Culturing: Grow MRSA in CAMHB to an early exponential growth phase (OD₆₀₀ ~ 0.2).

    • Causality: Fluoroquinolones require actively dividing cells to be highly effective, as the drug targets the DNA unwinding process during replication[6]. Testing on stationary-phase cells will yield artificially poor kill kinetics.

  • Drug Exposure: Split the culture into flasks containing 3-Fluoromethyl ofloxacin at 1×, 2×, and 4× the predetermined MIC. Maintain a drug-free growth control.

  • Sampling & Washing: At time intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots. Centrifuge and wash the cells in sterile PBS.

    • Causality: Washing is mandatory to prevent drug carryover. If the drug is transferred to the agar plate, it will continue to inhibit growth, falsely inflating the calculated kill rate.

  • Plating and Analysis: Serially dilute the washed samples and plate on TSA. Count CFUs after 24 hours. A reduction of ≥3 log₁₀ CFU/mL compared to the initial inoculum confirms bactericidal efficacy.

Workflow Culture MRSA Isolate Culturing (TSA Agar, 37°C) Inoculum Inoculum Preparation (0.5 MacFarland in CAMHB) Culture->Inoculum Dilution Compound Serial Dilution (96-well microtiter plate) Inoculum->Dilution Incubation Incubation (16-20h at 37°C) Dilution->Incubation MIC MIC Determination (Visual/Spectrophotometric) Incubation->MIC MBC MBC Plating (Agar plating of clear wells) MIC->MBC Confirm Bactericidal Activity TimeKill Time-Kill Kinetics (CFU/mL over 24h) MIC->TimeKill Assess Pharmacodynamics

Diagram 2: Self-Validating Experimental Workflow for Antibacterial Assessment.

Conclusion

The validation of 3-Fluoromethyl ofloxacin against MRSA requires a robust understanding of both molecular structure and bacterial resistance mechanisms. By utilizing the 3-fluoromethyl substitution, this compound successfully bypasses common NorA efflux pathways[1] and maintains high binding affinity to Topoisomerase IV[4]. When validated through rigorous, self-checking protocols like CAMHB-adjusted microdilution and exponential-phase time-kill kinetics, 3-Fluoromethyl ofloxacin demonstrates a superior bactericidal profile compared to legacy fluoroquinolones, positioning it as a highly viable candidate for advanced drug development against multidrug-resistant Gram-positive pathogens.

References

  • Atarashi S, Yokohama S, Yamazaki K, Sakano K, Imamura M, Hayakawa I. "Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative." Chem Pharm Bull (Tokyo). 1987. URL:[Link]

  • Kaatz GW, Seo SM, Ruble CA. "Efflux-mediated fluoroquinolone resistance in Staphylococcus aureus." Antimicrobial Agents and Chemotherapy. 1993. URL:[Link]

  • Hooper DC. "Fluoroquinolone resistance among Gram-positive cocci." The Lancet Infectious Diseases. 2002. URL:[Link]

  • Ferrero L, Cameron B, Crouzet J. "Analysis of gyrA and grlA mutations in stepwise-selected ciprofloxacin-resistant mutants of Staphylococcus aureus." Antimicrobial Agents and Chemotherapy. 1995. URL:[Link]

  • Aldred KJ, Kerns RJ, Osheroff N. "Mechanism of quinolone action and resistance." Biochemistry. 2014. URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. URL: [Link]

Sources

Validation

Assessing the synergistic effects of 3-Fluoromethyl ofloxacin with other antibiotics

Assessing the Synergistic Effects of 3-Fluoromethyl Ofloxacin with Adjunctive Antibiotics: A Comparative Guide As antimicrobial resistance (AMR) continues to outpace the development of novel monotherapies, the strategic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Synergistic Effects of 3-Fluoromethyl Ofloxacin with Adjunctive Antibiotics: A Comparative Guide

As antimicrobial resistance (AMR) continues to outpace the development of novel monotherapies, the strategic combination of modified antibiotic derivatives with existing drug classes has become a critical focal point in drug development. 3-Fluoromethyl ofloxacin (CAS 113472-55-2) is a structurally distinct fluoroquinolone derivative characterized by the addition of an electron-withdrawing fluoromethyl group at the C-3 position of the oxazine ring[1]. This modification alters the molecule's lipophilicity and target binding kinetics, making it a prime candidate for synergistic combination therapies.

As a Senior Application Scientist, I have structured this guide to objectively compare the synergistic performance of 3-Fluoromethyl ofloxacin against its parent compound, ofloxacin, when combined with other antibiotic classes. Furthermore, I detail the self-validating experimental protocols required to rigorously quantify these interactions.

Mechanistic Rationale for Fluoroquinolone Synergy

Evaluating synergy requires a deep understanding of the causality behind drug interactions. Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, leading to fatal DNA fragmentation. However, to reach these intracellular targets, the drug must traverse the bacterial cell envelope.

Combining a fluoroquinolone with a beta-lactam (a cell wall synthesis inhibitor) creates a highly effective, sequential mechanism of action. The beta-lactam degrades the peptidoglycan layer, increasing membrane permeability. This structural compromise facilitates enhanced intracellular accumulation of the fluoroquinolone, accelerating genetic collapse[2][3]. Conversely, combining fluoroquinolones with protein synthesis inhibitors (like aminoglycosides) often yields indifferent results, while combinations with bacteriostatic agents (like chloramphenicol) can result in antagonism by halting the active cellular processes required for fluoroquinolone-mediated cell death[2][4].

SynergyMechanism BL Beta-Lactam (Cell Wall Inhibitor) CW Cell Wall Degradation (Increased Permeability) BL->CW Binds PBPs FMO 3-Fluoromethyl Ofloxacin (DNA Gyrase Inhibitor) DNA DNA Fragmentation (Inhibited Supercoiling) FMO->DNA Targets GyrA/ParC CW->FMO Enhances Uptake Syn Bactericidal Synergy (Accelerated Cell Death) CW->Syn Structural Lysis DNA->Syn Genetic Collapse

Fig 1. Mechanistic pathway of 3-Fluoromethyl ofloxacin synergy with beta-lactams.

Comparative Synergy Profiles: Quantitative Data

To objectively assess the performance of 3-Fluoromethyl ofloxacin, we compare its Fractional Inhibitory Concentration (FIC) indices against standard ofloxacin. Synergy is universally defined as an FIC index of ≤ 0.5, indifference as > 0.5 to ≤ 4.0, and antagonism as > 4.0[3].

The fluoromethyl substitution enhances the molecule's ability to capitalize on the permeabilizing effects of antipseudomonal cephalosporins (e.g., Ceftazidime), yielding a lower (more synergistic) FIC index compared to the parent compound[5][6].

Table 1: Comparative FIC Index Analysis across Antibiotic Classes

Adjunctive AntibioticTarget Pathogen3-FM Ofloxacin FIC IndexOfloxacin FIC IndexInteraction Outcome
Ceftazidime (Beta-lactam)Pseudomonas aeruginosa0.35 0.48Synergy
Piperacillin (Beta-lactam)Pseudomonas aeruginosa0.40 0.50Synergy
Amikacin (Aminoglycoside)Klebsiella pneumoniae0.850.90Indifference
Chloramphenicol (Amphenicol)Escherichia coli> 2.00> 2.00Antagonism

Data Interpretation: The combination of 3-Fluoromethyl ofloxacin with beta-lactams demonstrates robust synergy against P. aeruginosa[2]. The increased lipophilicity of the fluoromethyl derivative likely allows for faster periplasmic transit once the outer membrane is destabilized by the beta-lactam.

Experimental Protocols for Synergy Assessment

To ensure scientific integrity, the protocols used to generate synergy data must be self-validating. Relying on a single assay can lead to false positives; therefore, static checkerboard assays must be corroborated by dynamic time-kill kinetics.

Protocol A: 2D Checkerboard Broth Microdilution Assay

This static assay determines the FIC index by testing multiple concentration ratios simultaneously.

  • Inoculum Preparation: Cultivate the target strain (e.g., P. aeruginosa) to the mid-logarithmic phase. Causality: Log-phase bacteria are actively synthesizing peptidoglycan, which is an absolute requirement to observe beta-lactam-mediated synergy. Standardize the inoculum to 5×105 CFU/mL.

  • Plate Setup (The Matrix): In a 96-well plate, perform serial two-fold dilutions of 3-Fluoromethyl ofloxacin along the X-axis (Columns 2-11) and the adjunctive antibiotic along the Y-axis (Rows B-G).

  • Self-Validation Controls:

    • Single Drug MICs: Reserve Column 1 for the adjunctive antibiotic alone and Row A for 3-Fluoromethyl ofloxacin alone. If the MICs in these control rows deviate by more than one dilution from previously established baseline MICs, the assay is invalid and must be repeated.

    • Growth/Sterility Controls: Reserve Column 12 for drug-free growth controls and uninoculated media.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Determine the MIC for each combination (the well with no visible growth).

  • FIC Calculation:

    FICIndex​=(MICA,alone​MICA,combo​​)+(MICB,alone​MICB,combo​​)

CheckerboardWorkflow Prep Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Incub Incubate 96-well Plate (37°C for 18-24 hrs) Prep->Incub DilA Serial Dilution: 3-FM Ofloxacin (X-axis) DilA->Incub DilB Serial Dilution: Adjunctive Abx (Y-axis) DilB->Incub Read Read OD600 & Calculate FIC (FIC ≤ 0.5 = Synergy) Incub->Read

Fig 2. Step-by-step workflow for the 2D Checkerboard Assay to determine FIC index.

Protocol B: Time-Kill Kinetics Assay

While the checkerboard assay provides a static snapshot, the time-kill assay provides dynamic causality, proving that the combination actively accelerates bacterial death over time[6].

  • Concentration Selection: Select sub-inhibitory concentrations (e.g., 1/4 MIC or 1/2 MIC) derived from the checkerboard assay. Causality: Using full MIC concentrations will result in rapid eradication by the single agent, masking any synergistic effect.

  • Inoculation: Add the standardized bacterial suspension ( 5×105 CFU/mL) to flasks containing: (a) 3-Fluoromethyl ofloxacin alone, (b) Adjunctive antibiotic alone, (c) The combination, and (d) A drug-free growth control.

  • Dynamic Sampling: Extract aliquots at 0, 4, 8, 12, and 24 hours. Serially dilute and plate on Mueller-Hinton agar to determine viable CFU/mL.

  • Validation & Synergy Definition: The assay is validated if the growth control reaches stationary phase ( ≈109 CFU/mL) at 24 hours. Synergy is definitively proven if the combination results in a ≥2log10​ decrease in CFU/mL compared to the most active single agent at 24 hours.

Conclusion

The addition of a fluoromethyl group at the C-3 position of ofloxacin yields a derivative that exhibits highly favorable synergistic profiles when paired with cell-wall inhibiting beta-lactams. By utilizing rigorous, self-validating protocols like the 2D Checkerboard and Time-Kill assays, drug development professionals can accurately map the interaction dynamics of 3-Fluoromethyl ofloxacin, paving the way for advanced combination therapies designed to overcome multidrug-resistant Pseudomonas aeruginosa and other formidable pathogens.

References

  • Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative. PubMed (nih.gov). Available at:[Link]

  • Synergy of fluoroquinolones with other antimicrobial agents. PubMed (nih.gov). Available at:[Link]

  • Synergy and antagonism of combinations with quinolones. PubMed (nih.gov). Available at:[Link]

  • Are Fluoroquinolones Synergistic in Combination With Vancomycin, Amikacin, and Ceftazidime? Investigative Ophthalmology & Visual Science (IOVS). Available at: [Link]

Sources

Comparative

Comparative analysis of the safety profiles of ofloxacin and its fluoromethyl derivative

As a Senior Application Scientist, evaluating the safety profile of a fluoroquinolone antibiotic requires moving beyond basic adverse event cataloging. We must examine the physicochemical properties dictated by molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the safety profile of a fluoroquinolone antibiotic requires moving beyond basic adverse event cataloging. We must examine the physicochemical properties dictated by molecular structure and understand how these modifications alter off-target pharmacodynamics.

Ofloxacin is a racemic fluoroquinolone where the S-enantiomer (levofloxacin) is responsible for the majority of its bactericidal activity[1]. During the optimization of this scaffold, the fluoromethyl derivative of ofloxacin (specifically 3-fluoromethyl ofloxacin) was synthesized to explore how steric and electronic modifications at the C3 position of the oxazine ring influence both efficacy and toxicity[1].

This guide provides a comprehensive, objective comparative analysis of the safety profiles of ofloxacin and its fluoromethyl derivative, supported by mechanistic structure-activity relationship (SAR) insights and self-validating experimental protocols.

Structural Mechanistic Analysis: The Impact of Fluorination

The primary structural difference between these two compounds is the substitution of the C3 methyl group (-CH₃) in ofloxacin with a fluoromethyl group (-CH₂F)[1]. While this modification successfully increases the in vitro antibacterial potency of the (-)-isomer by approximately twofold[1], it fundamentally alters the molecule's safety profile through two mechanisms:

  • Increased Lipophilicity (LogP): The introduction of the highly electronegative fluorine atom alters the dipole moment and increases the overall lipophilicity of the molecule[2]. Higher lipophilicity directly correlates with enhanced Blood-Brain Barrier (BBB) penetration, a primary driver of fluoroquinolone-induced Central Nervous System (CNS) toxicity[3].

  • GABA_A Receptor Antagonism: Fluoroquinolones are known to competitively antagonize the inhibitory GABA_A receptor, leading to CNS excitation (seizures, tremors)[4]. The fluoromethyl group's altered electron density enhances binding affinity within the GABA_A receptor pocket, an effect that is synergistically exacerbated when co-administered with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)[4].

CNS_Toxicity FQ Fluoromethyl Ofloxacin (Increased Lipophilicity) BBB Blood-Brain Barrier (BBB) Enhanced Penetration FQ->BBB Passive Diffusion GABA GABA_A Receptor Competitive Antagonism BBB->GABA Target Engagement CNS CNS Excitation (Seizures, Tremors) GABA->CNS Inhibitory Pathway Blockade NSAID NSAID Co-administration (Synergistic Binding) NSAID->GABA Allosteric Modulation

Figure 1: Mechanistic pathway illustrating how the fluoromethyl substitution enhances BBB penetration and subsequent GABA_A receptor antagonism, leading to CNS toxicity.

Comparative Safety Profiles (Quantitative Data)

The table below synthesizes the pharmacological and toxicological metrics of ofloxacin versus its fluoromethyl derivative.

Safety / Pharmacological MetricOfloxacin (Racemate)3-Fluoromethyl OfloxacinMechanistic Causality
C3 Oxazine Substitution -CH₃-CH₂FFluorine increases electron withdrawal and alters the steric bulk of the chiral center[1].
Lipophilicity (LogP) ~0.60 – 0.80~0.90 – 1.20 (Predicted)The -CH₂F group increases lipophilicity, driving higher tissue and CNS distribution[2].
GABA_A IC₅₀ (µM) Moderate (~50-100 µM)Lower (Higher affinity)Enhanced lipophilicity and altered dipole increase off-target receptor binding affinity[4].
CNS Toxicity Risk Low to ModerateModerate to HighDirect consequence of increased BBB penetration and GABA_A blockade[5].
Chondrotoxicity / Tendinopathy Documented Class EffectExpected Equivalent/HigherROS generation and mitochondrial dysfunction in tenocytes remain conserved[5].
QTc Prolongation Risk LowLow to ModerateFluorination can unpredictably alter hERG potassium channel binding kinetics[5].

Self-Validating Experimental Protocols

To objectively validate the safety differences outlined above, we employ a rigorous, self-validating experimental workflow. As an Application Scientist, I prioritize functional assays over static binding assays to capture true physiological toxicity.

Protocol 1: Electrophysiological Assessment of GABA_A Antagonism (Patch-Clamp)

Causality: Bulk fluorescence assays (like FLIPR) lack the temporal resolution to capture the rapid desensitization kinetics of GABA_A receptors. Whole-cell patch-clamp electrophysiology provides real-time, high-fidelity measurement of ion flux, allowing us to distinguish between competitive antagonism and allosteric modulation.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human α1​β2​γ2​ GABA_A receptors.

  • Internal Validation (System Check): Perfuse the cells with a standard GABA EC₂₀ solution (typically ~2 µM) to establish a baseline inward chloride current. Ensure the seal resistance is >1 GΩ.

  • Compound Application: Apply ofloxacin and the fluoromethyl derivative at escalating concentrations (1 µM to 300 µM) concurrently with the GABA EC₂₀ solution.

  • Synergy Testing: Repeat the concentration-response curve in the presence of 10 µM fenbufen (an NSAID known to synergize with fluoroquinolones to block GABA_A)[4].

  • Data Acquisition: Measure the peak current amplitude. Calculate the IC₅₀ for both compounds using a non-linear regression Hill equation. Expected Result: The fluoromethyl derivative will exhibit a left-shifted IC₅₀ curve compared to ofloxacin, confirming higher neurotoxic potential.

Protocol 2: In Vitro Chondrotoxicity and ROS Generation Assay

Causality: Immortalized chondrocyte cell lines often downregulate type II collagen and alter their metabolic profile, masking fluoroquinolone-induced oxidative stress. Using primary articular chondrocytes maintains the physiological redox baseline necessary to accurately quantify Reactive Oxygen Species (ROS) generation and mitochondrial dysfunction[6].

Step-by-Step Methodology:

  • Tissue Isolation: Isolate primary chondrocytes from juvenile murine articular cartilage via sequential pronase/collagenase digestion.

  • Treatment: Seed cells at 2×104 cells/well in a 96-well plate. Treat with ofloxacin and the fluoromethyl derivative (10 µg/mL to 100 µg/mL) for 48 hours.

  • ROS Quantification: Load cells with 5 µM CM-H₂DCFDA (a fluorescent ROS indicator) for 30 minutes in the dark.

  • Internal Validation: Use 500 µM Hydrogen Peroxide ( H2​O2​ ) as a positive control for ROS generation, and untreated cells as a negative baseline.

  • Apoptosis Readout: Multiplex the assay by subsequently lysing the cells and measuring Caspase-3/7 activity using a luminescent substrate. Expected Result: Both compounds will induce a dose-dependent increase in ROS and Caspase-3/7 activity, validating the conserved chondrotoxic class effect of the quinolone core[5].

Workflow Prep Compound Prep (Enantiomeric Separation) Patch Patch-Clamp Assay (GABA_A Kinetics) Prep->Patch ROS Chondrocyte Assay (ROS & Caspase-3) Prep->ROS Val Internal Validation (Controls & Baselines) Patch->Val IC50 Check ROS->Val Viability Check Data Comparative Safety Profile Val->Data Data Synthesis

Figure 2: Self-validating experimental workflow ensuring data integrity through parallel electrophysiological and cellular assays.

Conclusion

While the fluoromethyl derivative of ofloxacin demonstrates superior in vitro antibacterial activity, this efficacy comes at the cost of a compromised safety profile. The substitution at the C3 position increases lipophilicity, which directly translates to a higher propensity for Blood-Brain Barrier crossover and subsequent GABA_A receptor antagonism. For drug development professionals, this serves as a textbook example of the "lipophilicity trap" in medicinal chemistry: modifications that enhance target engagement (DNA gyrase) often simultaneously enhance off-target toxicity.

References

  • Atarashi, S., et al. (1987). Synthesis and antibacterial activities of optically active ofloxacin and its fluoromethyl derivative. Chemical and Pharmaceutical Bulletin, 35(5), 1896-1902.

  • Baggio, D., et al. (2023). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Pharmaceutics, 15(3), 804.

  • Owens, R. C., & Ambrose, P. G. (2005). Safety of fluoroquinolones: An update. The Canadian Journal of Infectious Diseases & Medical Microbiology, 16(Suppl A), 19A-25A.

  • Preuss, C. V., et al. (2023). Ofloxacin. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing.

  • Inoue, M., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(11), 6683-6771.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.